Tris(P-chlorophenyl)boroxin
Description
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Properties
Molecular Formula |
C18H12B3Cl3O3 |
|---|---|
Molecular Weight |
415.1 g/mol |
IUPAC Name |
2,4,6-tris(4-chlorophenyl)-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C18H12B3Cl3O3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H |
InChI Key |
ZCHBYQYTFUBZMM-UHFFFAOYSA-N |
SMILES |
B1(OB(OB(O1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
B1(OB(OB(O1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chlorophenylboronic Acid and Its Anhydride: A Comparative Analysis for Synthetic Applications
Abstract
4-Chlorophenylboronic acid is a cornerstone reagent in modern organic synthesis, prized for its versatility in carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. However, a critical aspect often overlooked by practitioners is its facile, reversible dehydration to a cyclic trimeric anhydride, a boroxine. Commercial batches of this reagent frequently exist as an equilibrium mixture of the monomeric acid and the trimeric anhydride, a reality that carries significant implications for reaction stoichiometry, kinetics, and reproducibility. This guide provides an in-depth technical comparison of 4-chlorophenylboronic acid and its anhydride, offering field-proven insights into their structural relationship, comparative reactivity, and analytical differentiation. We will dissect the causality behind experimental choices, present self-validating protocols, and equip researchers, scientists, and drug development professionals with the authoritative grounding needed to harness the full potential of this indispensable synthetic tool.
Part 1: The Fundamental Reagents: Structure and Properties
4-Chlorophenylboronic Acid: The Monomer
4-Chlorophenylboronic acid is an organoboron compound featuring a boronic acid moiety [-B(OH)₂] attached to a chlorophenyl ring. Structurally, the boron atom is sp²-hybridized with a vacant p-orbital, rendering it a mild Lewis acid.[1] This Lewis acidity is fundamental to its chemical behavior, including its ability to form reversible covalent complexes with diols, a property exploited in purification, protection strategies, and saccharide sensing.[2][3]
Its primary utility in drug development and material science stems from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.[4] It serves as a crucial building block for synthesizing biaryl compounds, which are prevalent motifs in biologically active molecules and functional materials.[5][6][7]
Table 1: Physicochemical Properties of 4-Chlorophenylboronic Acid
| Property | Value | Source |
| CAS Number | 1679-18-1 | [8][9] |
| Molecular Formula | C₆H₆BClO₂ | [8][10] |
| Molecular Weight | 156.37 g/mol | [8] |
| Appearance | Off-white to beige crystalline powder | [11] |
| Melting Point | 284-289 °C (decomposes) | [11] |
| Water Solubility | Slightly soluble (2.5 g/100 mL) | [10][11] |
| pKa | ~8.39 | [11] |
4-Chlorophenylboronic Anhydride: The Boroxine Trimer
Boronic acids have a strong propensity to undergo intermolecular dehydration. Three molecules of 4-chlorophenylboronic acid can condense, eliminating three molecules of water to form a stable, six-membered ring composed of alternating boron and oxygen atoms. This cyclic trimer is known as a boroxine.[12]
This dehydration is a reversible process. The presence of water can hydrolyze the boroxine back to three molecules of the corresponding boronic acid.[12][13] Consequently, what is sold and stored as "4-chlorophenylboronic acid" is almost invariably a mixture of the monomer and its trimeric anhydride.[9][10] The ratio between these two forms is highly dependent on the sample's history, particularly its exposure to moisture and heat.[12][13] This equilibrium is a critical, yet often underappreciated, factor in the laboratory.
Figure 1: Reversible equilibrium between 4-chlorophenylboronic acid and its anhydride.
Part 2: A Head-to-Head Comparison for the Synthetic Chemist
The co-existence of the acid and its anhydride necessitates a careful examination of their differing characteristics and the impact on experimental design and outcomes.
Reactivity in Suzuki-Miyaura Coupling
A common point of confusion is which species is the active participant in the Suzuki-Miyaura catalytic cycle. The widely accepted mechanism requires the activation of the boronic acid by a base to form a boronate species [R-B(OH)₃]⁻. This boronate is sufficiently nucleophilic to undergo transmetalation with the palladium center.
The boroxine anhydride itself is generally not considered the active species for transmetalation.[14] For the reaction to proceed, the boroxine must first be hydrolyzed in situ back to the monomeric boronic acid, which is then activated by the base.
Causality Behind Experimental Choices:
-
Stoichiometry: If a sample of 4-chlorophenylboronic acid contains a significant amount of the anhydride, using its formula weight (156.37 g/mol ) to calculate molar equivalents will be inaccurate. The effective molar mass of the boroxine is higher per aryl group. This can lead to an under-dosing of the boronic acid partner, resulting in incomplete conversion and lower yields.
-
Kinetics: The initial rate of the reaction can be influenced by the rate of boroxine hydrolysis. If hydrolysis is slow relative to the catalytic turnover, it can become the rate-limiting step, especially in anhydrous solvent systems. This is why Suzuki reactions often include water as a co-solvent or are run in aqueous base, which facilitates the rapid conversion of any anhydride to the active monomeric form.[7]
Stability, Handling, and Storage
-
4-Chlorophenylboronic Acid: While solid, it can slowly dehydrate to the anhydride upon standing, especially in a dry atmosphere.[13] It should be stored in a tightly sealed container in a cool, dry place to minimize this transformation.[15]
-
4-Chlorophenylboronic Anhydride: As the dehydrated form, it is more stable towards further dehydration but is sensitive to moisture, which will convert it back to the acid.
Trustworthiness Through Self-Validating Protocols: The most reliable approach to ensure reproducible results is to guarantee the state of the starting material. As will be detailed in Part 3, a recrystallization from water is a simple, effective, and self-validating step to ensure one is starting with the pure, monomeric boronic acid.[14]
Analytical Differentiation
Accurately determining the acid-to-anhydride ratio in a given sample can be challenging.
-
Melting Point: This is an unreliable metric. The reported melting points are often decomposition temperatures, and the boronic acid will dehydrate to the anhydride upon heating, making the observed value a reflection of the dehydration process rather than a true melt.[1]
-
Infrared (IR) Spectroscopy: This is a powerful tool for differentiation. A systematic study of boronic acids and their anhydrides has identified characteristic vibrational bands.[16][17]
-
Boronic Acid: Exhibits a strong, broad O-H stretch around 3200-3400 cm⁻¹ and a B-O stretch around 1350 cm⁻¹.
-
Boroxine Anhydride: The O-H stretch is absent. A very strong and characteristic B-O-B asymmetric stretch appears in the 1335-1380 cm⁻¹ region.
-
-
Mass Spectrometry: Analysis is complicated by the facile dehydration of the boronic acid in the gas phase within the ion source, which can make it appear as the anhydride.[1]
Table 2: Comparative Summary: Acid vs. Anhydride
| Feature | 4-Chlorophenylboronic Acid | 4-Chlorophenylboronic Anhydride |
| Structure | Monomer: (4-Cl-Ph)-B(OH)₂ | Cyclic Trimer: [(4-Cl-Ph)BO]₃ |
| Active Species | Yes (after base activation) | No (requires hydrolysis first) |
| Stoichiometry | Use MW = 156.37 g/mol | Can lead to inaccurate measurements |
| Stability | Dehydrates on standing/heating | Hydrolyzes in presence of water |
| Key IR Peak | Broad O-H stretch (~3300 cm⁻¹) | Strong B-O-B stretch (~1360 cm⁻¹) |
Part 3: Field-Proven Methodologies
To navigate the challenges posed by the acid-anhydride equilibrium, the following protocols are recommended.
Experimental Protocol 1: Purification of 4-Chlorophenylboronic Acid via Recrystallization
Directive: Commercially available arylboronic acids often contain boroxine anhydrides which are less efficient in coupling reactions.[14] This protocol ensures the conversion of any anhydride to the pure monomeric acid, leading to maximal reactivity and reproducible results.
Methodology:
-
Dissolution: In a 500 mL Erlenmeyer flask, add 10.0 g of commercial 4-chlorophenylboronic acid. Add 200 mL of deionized water.
-
Heating: Heat the suspension on a hot plate with magnetic stirring until the solid completely dissolves. The required temperature will be near the boiling point of water.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-heated Büchner funnel containing fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the resulting white, crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water (2 x 20 mL).
-
Drying: Dry the purified 4-chlorophenylboronic acid under vacuum at room temperature. Crucially, do not heat extensively , as this will promote re-formation of the anhydride. The product should be a fluffy, white solid. Store immediately in a tightly sealed container.
Experimental Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
Directive: This protocol details a standard Suzuki-Miyaura coupling to synthesize 4-chloro-4'-methoxybiphenyl, illustrating the practical use of the purified boronic acid.
Figure 2: Simplified workflow of the Suzuki-Miyaura catalytic cycle.
Methodology:
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.87 g, 10.0 mmol, 1.0 equiv), purified 4-chlorophenylboronic acid (1.72 g, 11.0 mmol, 1.1 equiv), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 2 mol%).
-
Solvent Addition & Degassing: Add a solvent mixture of toluene (40 mL) and water (10 mL). Bubble argon or nitrogen gas through the stirred mixture for 15 minutes to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere and maintain vigorous stirring for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-chloro-4'-methoxybiphenyl as a white solid.
Conclusion
The distinction between 4-chlorophenylboronic acid and its anhydride is not merely academic; it is a practical consideration with direct consequences for the success and reproducibility of synthetic endeavors. While commercial reagents often exist as an undefined mixture, a fundamental understanding of the reversible equilibrium allows the informed researcher to take control. By recognizing the role of the anhydride as a dormant form of the active monomer, and by implementing simple, self-validating purification protocols, scientists can ensure accurate stoichiometry, predictable reaction kinetics, and reliable outcomes. This level of rigor elevates the application of 4-chlorophenylboronic acid from a routine procedure to a precise and robust synthetic operation, which is essential in the demanding fields of pharmaceutical and materials development.
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Tris(4-chlorophenyl)boroxin CAS number 448-59-9 verification
An In-depth Technical Guide to Tris(4-halophenyl)boroxins for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: This guide addresses the user's query regarding "Tris(4-chlorophenyl)boroxin" and the provided CAS number 448-59-9. A critical initial finding is a discrepancy in the provided information. This document will first clarify the identity of the compound associated with the given CAS number and then provide a comprehensive technical overview of the correctly identified molecule, while also offering insights into the chloro-analogue of interest.
Part 1: CAS Number Verification and Compound Identification
Initial verification reveals that the CAS number 448-59-9 is unequivocally assigned to Tris(4-fluorophenyl)boroxin [1][2][3][4][5][6]. This is confirmed by multiple chemical suppliers and databases, including TCI Chemicals and AiFChem[1].
Conversely, a direct CAS number for "Tris(4-chlorophenyl)boroxin" is not readily found in major chemical databases. However, related chloro-substituted compounds are well-documented:
-
Tris(4-chlorophenyl)borane has the CAS number 28445-30-9 [7][8].
-
Tris(p-chlorophenyl) borate is assigned CAS number 7359-58-2 [9][10].
-
4-Chlorophenylboronic acid , the precursor to a potential Tris(4-chlorophenyl)boroxin, has the CAS number 1679-18-1 [11][12][13][14][15][16].
It is crucial for researchers to note the distinction between these structures. A boroxine is a six-membered ring with alternating boron and oxygen atoms, which is the cyclic anhydride of a boronic acid. A borane is a compound consisting of boron and hydrogen, or in this context, an organoborane with three aryl groups attached to a central boron atom. A borate is an ester of boric acid.
Given the provided CAS number, this guide will focus on Tris(4-fluorophenyl)boroxin . To address the user's interest in the chloro-derivative, relevant information on 4-chlorophenylboronic acid will be integrated to draw parallels in synthesis and potential applications.
Part 2: Technical Guide to Tris(4-fluorophenyl)boroxin (CAS 448-59-9)
Chemical Properties and Structure
Tris(4-fluorophenyl)boroxin, also known as 4-fluorophenylboronic anhydride or Tris(4-fluorophenyl)cyclotriboroxane, is a white to off-white crystalline powder[11]. It is the cyclic trimer of 4-fluorophenylboronic acid. The presence of fluorine atoms on the phenyl rings significantly influences the electronic properties of the molecule, enhancing its utility in various chemical transformations[4].
| Property | Value | Source |
| CAS Number | 448-59-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₈H₁₂B₃F₃O₃ | [5] |
| Molecular Weight | 365.72 g/mol | |
| Appearance | White to off-white crystalline powder | [11] |
| Purity | >98.0% | |
| Storage | Room temperature, in a cool and dark place is recommended. |
graph Tris_4_fluorophenyl_boroxin_Structure { layout=neato; node [shape=plaintext]; B1 [label="B"]; O1 [label="O"]; B2 [label="B"]; O2 [label="O"]; B3 [label="B"]; O3 [label="O"]; C1 [label="C₆H₄F"]; C2 [label="C₆H₄F"]; C3 [label="C₆H₄F"];
B1 -- O1 -- B2 -- O2 -- B3 -- O3 -- B1; B1 -- C1; B2 -- C2; B3 -- C3; }
Caption: Molecular structure of Tris(4-fluorophenyl)boroxin.
Synthesis
Boroxins are typically formed by the dehydration of the corresponding boronic acids. Therefore, the synthesis of Tris(4-fluorophenyl)boroxin involves the preparation of 4-fluorophenylboronic acid followed by a dehydration step. While a specific protocol for the trimerization of 4-fluorophenylboronic acid is not detailed in the provided results, a general understanding can be derived from the synthesis of the analogous 4-chlorophenylboronic acid.
Exemplary Protocol: Synthesis of 4-Chlorophenylboronic Acid
This protocol serves as an illustrative example of the synthesis of a key precursor for boroxin formation. One common method involves the Grignard reaction of a haloarene with a trialkyl borate, followed by acidic hydrolysis[17]. Another approach is the reaction of an aniline derivative[18].
Method 1: Grignard Reaction [17]
-
Grignard Reagent Formation: React p-dichlorobenzene with magnesium metal in a suitable solvent mixture, such as toluene and tetrahydrofuran, to form the Grignard reagent (4-chlorophenylmagnesium chloride). The use of p-dichlorobenzene is a more economical choice than p-chlorobromobenzene[17].
-
Borylation: The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or tributyl borate, at low temperatures[17].
-
Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield 4-chlorophenylboronic acid[17].
Method 2: From Aniline Derivative [18]
-
Diazotization: 4-chloroaniline is treated with hydrogen chloride and then sodium nitrite in methanol and water at 0-5°C to form a diazonium salt[18].
-
Borylation: The diazonium salt is then reacted with tetrahydroxydiboron in methanol and water at 20°C[18].
-
Workup: The reaction mixture is acidified, and the product is extracted and purified[18].
Caption: Synthetic routes to 4-chlorophenylboronic acid.
Applications in Drug Development
Boron-containing compounds, particularly boronic acids and their derivatives, have emerged as a significant class of molecules in drug discovery and development[19][20]. The unique chemical properties of the boron atom, including its Lewis acidity, allow for novel interactions with biological targets[21].
2.3.1. Proteasome Inhibition
The most prominent example of a boron-containing drug is Bortezomib (Velcade®) , a dipeptide boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome[19][20]. This drug is approved for the treatment of multiple myeloma and mantle cell lymphoma[19][20]. The boron atom in Bortezomib plays a crucial role in its mechanism of action by forming a stable, yet reversible, covalent bond with the active site threonine residue of the proteasome.
2.3.2. Other Therapeutic Areas
Beyond oncology, boron-containing drugs have been approved for various other indications:
-
Tavaborole (Kerydin®): An antifungal agent for the treatment of onychomycosis[20].
-
Crisaborole (Eucrisa®): A phosphodiesterase 4 (PDE4) inhibitor for the treatment of atopic dermatitis[20].
-
Vaborbactam (in Vabomere®): A β-lactamase inhibitor used in combination with antibiotics to combat bacterial infections[20].
2.3.3. Role in Synthetic Chemistry for Drug Discovery
Tris(4-fluorophenyl)boroxin and its monomer, 4-fluorophenylboronic acid, are valuable reagents in synthetic organic chemistry, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds to construct complex molecular scaffolds. The use of fluorinated building blocks can significantly impact the pharmacokinetic and pharmacodynamic properties of drug candidates.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
Analytical Methods
The analysis of boronic acids and their derivatives requires specific analytical techniques due to their unique chemical properties. High-performance liquid chromatography (HPLC) is a widely used method for the separation and quantification of these compounds[22].
Exemplary Protocol: HPLC Analysis of Boronic Acids
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically sufficient.
-
Column: A reverse-phase C18 column is commonly employed.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is often used. The pH of the mobile phase can be critical for achieving good peak shape and resolution.
-
Detection: UV detection at a wavelength where the aromatic rings of the boronic acid show strong absorbance (e.g., 254 nm) is a common approach.
-
Sample Preparation: Samples should be dissolved in a suitable solvent, such as the initial mobile phase composition, and filtered before injection.
For more sensitive and selective detection, derivatization techniques can be employed. For instance, boronic acids can be reacted with agents like alizarin to form fluorescent complexes that can be detected with high sensitivity[22].
Part 3: Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling Tris(4-fluorophenyl)boroxin and related compounds. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before any experimental work.
General Safety Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[23][24][25].
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust[23][24][25].
-
Avoid contact with skin and eyes[23][24][25]. In case of contact, rinse thoroughly with water[25].
-
Store the compound in a tightly sealed container in a dry place[23].
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Navigating the Dynamic Duo: An In-depth Technical Guide to the Equilibrium of Arylboronic Acids and Boroxines in Solution
For Researchers, Scientists, and Drug Development Professionals
The reversible dehydration of three arylboronic acid molecules to form a cyclic boroxine anhydride is a fundamental equilibrium in organoboron chemistry. This dynamic interplay holds significant implications across various scientific domains, from the nuanced control of cross-coupling reactions to the formulation and stability of boronic acid-based pharmaceuticals.[1][2] Understanding and controlling this equilibrium is paramount for researchers and drug development professionals seeking to harness the full potential of these versatile compounds.
This technical guide provides a comprehensive exploration of the core principles governing the arylboronic acid-boroxine equilibrium. Moving beyond a simple description, we will delve into the mechanistic underpinnings, the critical factors that influence the position of the equilibrium, and the analytical techniques essential for its characterization. This document is designed to serve as a practical resource, empowering you to anticipate, control, and leverage this equilibrium in your research and development endeavors.
The Fundamental Equilibrium: A Balancing Act in Solution
Arylboronic acids (ArB(OH)₂) exist in a dynamic equilibrium with their corresponding six-membered cyclotrimeric anhydrides, known as boroxines ((ArBO)₃).[3] This equilibrium is not a simple, single-step process but rather a multistep sequence involving the formation of acyclic anhydride intermediates.[1][2][4] The overall transformation involves the elimination of three molecules of water for every molecule of boroxine formed.
The position of this equilibrium is highly sensitive to the surrounding chemical environment, and a failure to account for this dynamic can lead to inconsistencies in experimental results, challenges in analytical characterization, and unpredictable behavior in synthetic applications.[1][2]
Caption: The reversible equilibrium between arylboronic acids and arylboroxines.
Key Factors Influencing the Equilibrium
The delicate balance between the monomeric acid and the trimeric boroxine is dictated by several interconnected factors. A thorough understanding of these variables is crucial for manipulating the equilibrium to favor the desired species.
The Decisive Role of Water
As a direct participant in the hydrolysis of boroxines, water concentration is a primary determinant of the equilibrium position.[4] In aqueous solutions or organic solvents with significant water content, the equilibrium strongly favors the arylboronic acid. Conversely, in anhydrous or water-scarce environments, the formation of the boroxine is promoted.[3] It is not merely a passive solvent; water actively participates as both a reagent and a catalyst in the multi-step hydrolysis process.[1][2][4]
The Influence of the Solvent Matrix
The nature of the solvent plays a multifaceted role in shifting the equilibrium. Solvent polarity and hydrogen-bonding capabilities can significantly impact the thermodynamics of the dehydration/hydrolysis process.[4] Solvents with strong hydrogen-bond acceptor properties can stabilize the boronic acid form, thereby shifting the equilibrium away from the boroxine.[1][2]
The Impact of pH
The acidity or basicity of the solution influences the speciation of the boronic acid. At physiological pH, arylboronic acids typically exist in their protonated, uncharged trigonal form.[5] However, in more basic media (pH > pKa), they can be converted to the anionic tetrahedral boronate species (ArB(OH)₃⁻).[5][6] This change in speciation can, in turn, affect the propensity for boroxine formation. While the direct hydrolysis of boroxines to boronic acids has been shown to be largely pH-independent within a certain range around neutrality, the overall stability and reactivity of the boronic acid species are pH-dependent.[4]
The Effect of Aryl Substituents
The electronic properties of the substituents on the aryl ring can modulate the equilibrium. Electron-withdrawing groups on the aryl ring tend to favor the hydrolysis of the boroxine, shifting the equilibrium towards the boronic acid.[4] This is attributed to the increased Lewis acidity of the boron center, making it more susceptible to nucleophilic attack by water.
| Aryl Substituent | Hydrolytic Equilibrium Constant (KH) in aqueous THF | Trend |
| Electron-donating | Lower | Favors Boroxine |
| Electron-withdrawing | Higher | Favors Boronic Acid |
| Data adapted from studies on the hydrolytic equilibrium in aqueous THF.[4] |
Kinetics of Interconversion: A Multi-Step Dance
Recent detailed kinetic studies have revealed that the interconversion between arylboronic acids and boroxines is not a single-step event but a more intricate, multi-step process.[1][2][4] These investigations, employing techniques such as stopped-flow NMR and UV-Vis spectroscopy, have identified the presence of acyclic anhydride intermediates.[1][2][4]
The process is initiated by a rapid, water-mediated ring-opening of the boroxine to form an initial acyclic intermediate.[4] This is followed by a two-step hydrolysis sequence that ultimately yields three molecules of the arylboronic acid.[4] Water plays a dual role in these steps, acting as both a reagent and a catalyst.[1][2][4]
Caption: A simplified representation of the multi-step hydrolysis of boroxines.
Analytical Characterization: Visualizing the Equilibrium
A suite of analytical techniques is available to probe the arylboronic acid-boroxine equilibrium, each providing unique insights into the speciation and dynamics of the system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H, ¹¹B, and ¹⁹F (for fluorinated derivatives), is a powerful tool for both qualitative and quantitative analysis of the equilibrium mixture.[1][2][4] The chemical shifts of the protons and fluorine atoms on the aryl ring, as well as the boron nucleus itself, are sensitive to whether the species is the monomeric acid or the trimeric boroxine.
In cases of rapid interconversion on the NMR timescale, time-averaged signals are observed, and the position of these signals can be used to determine the relative concentrations of the species in equilibrium.[4] Techniques like magnetization transfer can provide kinetic information about the rate of exchange.[1][2][4]
UV-Vis Spectroscopy
UV-Vis spectroscopy can be employed to monitor the equilibrium, particularly for kinetic studies using stopped-flow techniques.[1][2][4] The electronic transitions of the aryl chromophore can be subtly different between the boronic acid and the boroxine, allowing for the temporal evolution of the species to be followed.
Other Techniques
Other analytical methods that can be applied to the study of this equilibrium include:
-
Mass Spectrometry: Useful for identifying the different species present in the mixture.
-
Chromatography (HPLC, GC): Can be used to separate and quantify the boronic acid and boroxine, although care must be taken as the equilibrium can shift during the separation process.
-
Thermal Analysis (DSC, TGA): Can be used to characterize the solid-state conversion of boronic acids to boroxines upon heating.[7]
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the characterization of the arylboronic acid-boroxine equilibrium in your own laboratory setting.
Protocol for NMR Spectroscopic Analysis of the Equilibrium
Objective: To determine the relative concentrations of an arylboronic acid and its corresponding boroxine in a given solvent system.
Materials:
-
Arylboronic acid of interest
-
Anhydrous deuterated solvent (e.g., CDCl₃, THF-d₈)
-
Deuterated water (D₂O)
-
NMR tubes
-
Micropipettes
Procedure:
-
Prepare a stock solution of the arylboronic acid in the anhydrous deuterated solvent at a known concentration.
-
Transfer a precise volume of the stock solution to an NMR tube.
-
Acquire a ¹H NMR spectrum of the anhydrous sample. This will represent the initial state, which may be a mixture of the acid and boroxine depending on the purity and handling of the starting material.
-
Using a micropipette, add a known, small amount of D₂O to the NMR tube.
-
Shake the tube gently to ensure thorough mixing.
-
Acquire another ¹H NMR spectrum.
-
Repeat steps 4-6 with increasing amounts of D₂O to observe the shift in the equilibrium towards the boronic acid.
-
Integrate the characteristic signals for the arylboronic acid and the boroxine in each spectrum to determine their relative ratios at different water concentrations.
Self-Validation: The progressive shift of the equilibrium towards the boronic acid with the addition of water, as evidenced by the changes in the relative integrals of the characteristic NMR signals, validates the experimental setup.
Caption: Experimental workflow for NMR analysis of the equilibrium.
Implications for Drug Development and Organic Synthesis
The dynamic nature of the arylboronic acid-boroxine equilibrium has profound consequences in several areas:
-
Drug Formulation and Stability: For boronic acid-based drugs, such as bortezomib, the equilibrium with the boroxine can impact solubility, stability, and bioavailability.[7][8] Formulation strategies may be required to control this equilibrium and ensure a consistent and effective drug product.
-
Suzuki-Miyaura Cross-Coupling: The speciation of the boronic acid reagent can affect the kinetics and outcome of Suzuki-Miyaura reactions. In some cases, the boroxine may be the active species, while in others, the monomeric acid is required. The presence of water and the nature of the solvent can therefore influence the efficiency of this widely used transformation.
-
Protodeboronation: The stability of arylboronic acids towards protodeboronation (cleavage of the C-B bond) is a critical consideration.[6] The speciation of the boronic acid, which is influenced by the equilibrium with the boroxine, can impact its susceptibility to this decomposition pathway.[6]
Conclusion
The equilibrium between arylboronic acids and their corresponding boroxines is a fundamental yet complex aspect of organoboron chemistry. A comprehensive understanding of this dynamic process, including the factors that govern it and the analytical methods to characterize it, is essential for researchers and professionals in drug development and organic synthesis. By carefully considering the role of water, solvent, pH, and substituents, it is possible to control and leverage this equilibrium to achieve desired outcomes in a variety of applications. The insights and protocols provided in this guide are intended to empower you to navigate this fascinating chemical landscape with greater confidence and precision.
References
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Li, C., Sotorrios, L., Boaler, P. J., Olikauskas, V., Amico, M., García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 147(42), 38237-38253. [Link]
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Li, C., et al. (2025). The Boroxine-Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]
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García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1265–1281. [Link]
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Al-Rawi, M., Di, L., & Block, E. (2011). Properties of a model aryl boronic acid and its boroxine. Bioorganic & Medicinal Chemistry Letters, 21(21), 6432–6435. [Link]
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Kua, J., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(38), 10568–10577. [Link]
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Ono, K., & Kita, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Chemical Communications, 49(35), 3571-3580. [Link]
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Al-Rawi, M., et al. (2011). Properties of a model aryl boronic acid and its boroxine. PubMed. [Link]
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Li, C., et al. (2025). The Boroxine-Boronic Acid Equilibrium. ResearchGate. [Link]
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Stability of para-Chlorophenyl Boroxine in Organic Solvents: A Guide to Handling, Analysis, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: para-Chlorophenyl boroxine, the cyclic anhydride of para--chlorophenylboronic acid, is a pivotal reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. However, its utility is intrinsically linked to its stability, which is often misunderstood. This technical guide provides an in-depth analysis of the factors governing the stability of para-chlorophenyl boroxine in common organic solvents. We will dissect the dynamic equilibrium between the boroxine and its corresponding boronic acid, explore the critical influence of water, solvent choice, and temperature, and discuss other potential degradation pathways. This document provides field-proven experimental protocols for assessing stability, enabling researchers to ensure the quality, consistency, and stoichiometric accuracy of their reactions.
Introduction: The Dual Nature of a Key Reagent
para-Chlorophenyl boroxine, also known as tris(4-chlorophenyl)boroxine, is a six-membered inorganic heterocycle. It is not merely a distinct compound but exists in a dynamic relationship with its monomeric precursor, para-chlorophenylboronic acid.[1][2] Commercially available "boronic acid" is often a mixture of the monomer and this cyclic anhydride, the boroxine.[3][4] This duality is central to its reactivity and stability. In critical applications like Suzuki-Miyaura coupling, the precise form and purity of the boron reagent can significantly impact reaction kinetics, yield, and impurity profiles.[5][6] Understanding the stability of the boroxine form is therefore not an academic exercise but a practical necessity for achieving reproducible and scalable synthetic outcomes.
The Core Principle: The Boroxine-Boronic Acid Equilibrium
The foundational concept underpinning the stability of any boroxine is its reversible equilibrium with the corresponding boronic acid. This is a condensation-hydrolysis reaction where three molecules of the boronic acid dehydrate to form one molecule of the boroxine and three molecules of water.[1][7]
3 ClC₆H₄B(OH)₂ ⇌ (ClC₆H₄BO)₃ + 3 H₂O
This equilibrium is not static; its position is dictated by the surrounding chemical environment. The formation of the boroxine is an entropically favorable process due to the release of three water molecules, and it is therefore favored at higher temperatures.[1][8] Conversely, the presence of water drives the equilibrium to the left, favoring the hydrolysis of the boroxine back to the boronic acid.[7][9]
Caption: The dynamic equilibrium between boronic acid and boroxine.
Factors Influencing Stability in Organic Solvents
The stability of a para-chlorophenyl boroxine solution is a multi-faceted issue. A solution's integrity depends on a careful balance of several key parameters.
The Paramount Role of Water
Water is the single most critical factor determining the state of the boroxine-boronic acid equilibrium.[1][7][9] Even trace amounts of water, often present in non-anhydrous "dry" solvents or absorbed from the atmosphere, can be sufficient to hydrolyze the boroxine back to the monomeric acid.
-
Causality: The boron atom in the boroxine ring is electron-deficient (Lewis acidic) and susceptible to nucleophilic attack by water. The electron-withdrawing nature of the para-chloro substituent further increases the electrophilicity of the boron centers, making para-chlorophenyl boroxine more susceptible to hydrolysis compared to boroxines with electron-donating substituents.[2][8]
-
Practical Implication: To maintain the boroxine in its trimeric form, it is imperative to use rigorously dried solvents and handle the material under an inert atmosphere (e.g., Nitrogen or Argon).
Solvent Effects
The choice of organic solvent plays a crucial role beyond its water content. The solvent's ability to engage in hydrogen bonding can significantly influence the rate and extent of hydrolysis.[7][9]
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents can actively participate in the hydrolysis mechanism, acting as both a proton source and a nucleophile. In such solvents, the equilibrium heavily favors the boronic acid form.
-
Aprotic Polar Solvents (e.g., THF, Acetonitrile, DMSO, DMF): These solvents can have varying effects. While aprotic, their hygroscopic nature means they can readily absorb atmospheric moisture. Solvents with strong hydrogen-bond acceptor properties can stabilize the boronic acid form, thus shifting the equilibrium away from the boroxine.[7][9] For example, para-chlorophenylboronic acid is noted to be soluble in DMSO, suggesting a preference for the monomeric form in this solvent.[10]
-
Aprotic Nonpolar Solvents (e.g., Toluene, Hexanes): In truly anhydrous nonpolar solvents, the boroxine form is generally most stable due to the low solubility of water and the lack of solvent participation in hydrolysis. These are often the preferred solvents for storing stock solutions of boroxines, provided water ingress is prevented.
Temperature Effects
As a reversible, entropically driven process, temperature directly influences the equilibrium.[1][8]
-
Higher Temperatures: Favor the formation of the boroxine from the boronic acid by driving off water. This principle is often used in the synthesis of boroxines, where azeotropic removal of water with a solvent like toluene is employed.
-
Room/Lower Temperatures: In the presence of a fixed amount of water, lower temperatures will slightly favor the enthalpically driven hydrolysis reaction, shifting the equilibrium towards the boronic acid.
Influence of Chemical Environment
The presence of other reagents, particularly bases, can significantly alter the stability and chemical nature of the boroxine.
-
Lewis Bases (e.g., Pyridine, Amines): Boroxines can form adducts with N-donor Lewis bases.[2][11] This interaction involves the coordination of the nitrogen lone pair to a boron atom, which can alter the electronic structure and reactivity of the entire boroxine ring.
-
Brønsted-Lowry Bases (e.g., NaOH, K₂CO₃): These bases are fundamental to the activation of boronic acids/boroxines for Suzuki-Miyaura coupling.[5] They react with the boronic acid (or the boroxine after its in-situ hydrolysis) to form a more nucleophilic boronate species, which is the active participant in the transmetalation step of the catalytic cycle. In the presence of a strong base, the concept of boroxine "stability" becomes moot, as the system is intentionally driven towards the reactive boronate.
Potential Degradation Pathways Beyond Hydrolysis
While hydrolysis to the boronic acid is the primary stability concern, other irreversible degradation pathways can occur under specific conditions.
-
Oxidative Degradation: Like many organoboron compounds, boroxines and boronic acids are susceptible to oxidation, especially in the presence of air or other oxidants.[12][13] This can lead to the formation of phenols (para-chlorophenol in this case) and boric acid. This pathway is a key reason why reactions involving these reagents are typically performed under an inert atmosphere.
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source. While generally more of a concern for vinyl- and alkylboronic acids, it can occur with arylboronic acids under harsh acidic or sometimes basic conditions, leading to the formation of chlorobenzene.[12]
Experimental Design for Stability Assessment
To provide a self-validating system for researchers, we present two detailed protocols for assessing the stability of para-chlorophenyl boroxine.
Protocol 1: ¹H NMR-Based Stability Study in Various Solvents
Objective: To quantify the ratio of boroxine to boronic acid in different organic solvents over time under controlled conditions. ¹H NMR is the ideal tool as the aromatic protons of the boroxine and boronic acid typically have distinct chemical shifts.[8]
Methodology Rationale: This experiment directly monitors the primary equilibrium. By using a sealed, inert environment, we isolate the effect of the solvent itself. An internal standard allows for accurate quantification.
Experimental Workflow Diagram
Caption: Workflow for NMR-based stability assessment.
Step-by-Step Protocol:
-
Materials Preparation:
-
para-Chlorophenyl boroxine (or boronic acid, as the equilibrium will establish).
-
Anhydrous solvents (e.g., Toluene-d₈, CDCl₃, THF-d₈, DMSO-d₆). Purchase new sealed bottles or dry using appropriate methods.
-
Internal Standard (IS): A stable compound with signals that do not overlap with the analyte, e.g., 1,3,5-trimethoxybenzene.
-
NMR tubes with J. Young valves or other robust sealing mechanisms.
-
Glovebox or Schlenk line for inert atmosphere handling.
-
-
Stock Solution Preparation (Inside Glovebox):
-
Accurately weigh ~100 mg of para-chlorophenyl boroxine and ~20 mg of the internal standard into a vial.
-
Dissolve in 10 mL of a non-deuterated anhydrous solvent (e.g., toluene) to create a concentrated stock.
-
-
Sample Preparation:
-
For each solvent to be tested (e.g., Toluene-d₈, CDCl₃, THF-d₈, DMSO-d₆), add 0.5 mL of the deuterated solvent to a J. Young NMR tube.
-
Add a small, precise aliquot (e.g., 50 µL) of the concentrated stock solution to each NMR tube.
-
Seal the tubes tightly before removing from the glovebox.
-
-
Analysis:
-
Acquire an initial ¹H NMR spectrum (t=0) for each sample.
-
Store the tubes at a constant room temperature, protected from light.
-
Acquire subsequent spectra at predetermined time points (e.g., t=4h, 24h, 48h).
-
-
Data Interpretation:
-
Identify the distinct aromatic proton signals for the boroxine and the boronic acid.
-
Integrate these signals relative to the integration of the internal standard's signal.
-
Calculate the molar percentage of each species at each time point.
-
Table 1: Experimental Design for ¹H NMR Stability Study
| Parameter | Condition | Rationale |
|---|---|---|
| Solvents | Toluene-d₈, CDCl₃, THF-d₈, DMSO-d₆ | Covers a range of polarities and H-bonding capabilities. |
| Temperature | 25 °C (Controlled) | Represents standard laboratory conditions. |
| Atmosphere | Nitrogen / Argon | Excludes atmospheric moisture and oxygen. |
| Time Points | 0, 4, 24, 48 hours | To observe both initial equilibrium and longer-term stability. |
| Analyte Conc. | ~5-10 mg/mL | Typical concentration for NMR analysis and representative of reaction conditions. |
| Internal Std. | 1,3,5-Trimethoxybenzene | Provides a stable reference for accurate quantification. |
Protocol 2: HPLC-Based Forced Degradation Study
Objective: To identify potential degradation products beyond the boronic acid by subjecting the compound to stress conditions, simulating harsh process environments or long-term storage issues.
Methodology Rationale: Forced degradation studies are a cornerstone of pharmaceutical development.[14] They use exaggerated conditions to accelerate degradation, helping to identify and elucidate the structure of degradants.[15][16]
Step-by-Step Protocol:
-
Method Development: Develop a stability-indicating reverse-phase HPLC method (e.g., C18 column) that can separate the boroxine/boronic acid peak from potential degradants like para-chlorophenol and chlorobenzene. Use a photodiode array (PDA) detector to assess peak purity.
-
Sample Preparation: Prepare solutions of para-chlorophenyl boroxine (~1 mg/mL) in a relatively inert solvent like acetonitrile.
-
Stress Conditions:
-
Control: Unstressed sample, stored at 4°C.
-
Acidic: Add 0.1 M HCl, heat at 60°C for 8 hours.
-
Basic: Add 0.1 M NaOH, heat at 60°C for 8 hours.
-
Oxidative: Add 3% H₂O₂, keep at RT for 24 hours.
-
Thermal: Heat solution at 80°C for 48 hours (in a sealed vial).
-
-
Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Analyze all samples by the developed HPLC-PDA method.
-
If significant degradation is observed, use HPLC-MS to identify the mass of the degradant peaks.
-
Data Interpretation and Presentation
Clear presentation of stability data is crucial for decision-making.
Table 2: Representative Stability Data of para-Chlorophenyl Boroxine in Organic Solvents at 25°C (Note: Data are illustrative and will vary based on actual experimental conditions, especially water content.)
| Solvent | Time (h) | % Boroxine | % Boronic Acid | Observations |
| Anhydrous Toluene | 0 | >98% | <2% | Equilibrium strongly favors boroxine. |
| 24 | >98% | <2% | Highly stable under inert conditions. | |
| Anhydrous THF | 0 | ~85% | ~15% | Initial equilibrium shows some hydrolysis. |
| 24 | ~80% | ~20% | Slight shift towards boronic acid over time. | |
| Anhydrous DMSO | 0 | ~5% | ~95% | Equilibrium strongly favors boronic acid. |
| 24 | ~5% | ~95% | Stable as the boronic acid. | |
| "Wet" THF (500 ppm H₂O) | 0 | ~20% | ~80% | Water immediately shifts equilibrium. |
| 24 | <5% | >95% | Complete hydrolysis to boronic acid. |
Practical Implications and Handling Recommendations
-
Storage: For long-term stability, store para-chlorophenyl boroxine as a solid in a desiccator under an inert atmosphere. If a stock solution is required, use an anhydrous, nonpolar solvent like toluene and store under argon in a sealed vial with a PTFE-lined cap.
-
Reaction Setup: When using this reagent, especially in reactions sensitive to stoichiometry, it is best practice to assume it may contain a mixture of the boroxine and boronic acid. If the reaction is run under anhydrous conditions, the boroxine form will likely predominate. If the reaction involves an aqueous base, the distinction is less critical as both forms will be converted to the active boronate species.
-
Solvent Choice: Always use freshly dried, anhydrous solvents for reactions where the boroxine form is desired or where water could interfere.
Conclusion
The stability of para-chlorophenyl boroxine in organic solvents is not an intrinsic property but a reflection of its dynamic equilibrium with para-chlorophenylboronic acid. This equilibrium is primarily governed by the presence of water, with solvent polarity, temperature, and other chemical agents playing significant roles. For researchers in synthetic and medicinal chemistry, a thorough understanding of these principles is essential for ensuring the validity and reproducibility of their work. By employing rigorous handling techniques and robust analytical methods like those detailed in this guide, scientists can confidently utilize this versatile reagent to its full potential.
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Kua, J., & Houk, K. N. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(1), 156–166. Retrieved February 3, 2026, from [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved February 3, 2026, from [Link]
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Ferreira, T. L., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3099. Retrieved February 3, 2026, from [Link]
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Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Rhodes University. Retrieved February 3, 2026, from [Link]
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Hájková, R., et al. (2003). Pathways of chemical degradation of polypeptide antibiotic bacitracin. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 935-946. Retrieved February 3, 2026, from [Link]
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Tokunaga, Y., et al. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Heterocycles, 57(5), 787-790. Retrieved February 3, 2026, from [Link]
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Zhang, Y., et al. (2022). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release. Chemistry of Materials, 34(16), 7386–7395. Retrieved February 3, 2026, from [Link]
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Thermodynamic formation of tris(p-chlorophenyl)boroxin
An In-Depth Technical Guide to the Thermodynamic Formation of Tris(p-chlorophenyl)boroxin
Authored by: A Senior Application Scientist
Abstract
Boroxines, the cyclotrimeric anhydrides of boronic acids, are versatile compounds with significant applications in organic synthesis, materials science, and pharmaceutical development.[1] Their formation is governed by a dehydration equilibrium that is sensitive to temperature, solvent, and the electronic nature of the substituents on the boronic acid. This guide provides a comprehensive examination of the thermodynamic principles underlying the formation of this compound from its corresponding boronic acid. We will explore the synthesis of the p-chlorophenylboronic acid precursor, the mechanistic pathway of boroxine formation, the thermodynamic driving forces, and detailed protocols for synthesis and characterization, designed for researchers, scientists, and drug development professionals.
Introduction: The Significance of Boroxines
Boroxines are six-membered heterocyclic rings with alternating boron and oxygen atoms.[2] They exist in a dynamic equilibrium with their corresponding boronic acids, readily forming through dehydration and hydrolyzing back in the presence of water.[2] This reversible nature, coupled with the unique properties of the B-O bond, makes them valuable intermediates and structural components.[3] Specifically, arylboroxines are crucial in Suzuki-Miyaura cross-coupling reactions and serve as building blocks for complex molecular architectures like Covalent Organic Frameworks (COFs).[4] Understanding the thermodynamics of their formation is paramount for controlling reaction outcomes, ensuring product stability, and designing novel applications.
The formation of a boroxine from three molecules of a boronic acid is a condensation reaction that liberates three molecules of water.[1]
3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
This equilibrium is the focal point of our thermodynamic discussion. The position of this equilibrium dictates the yield and stability of the boroxine.
Thermodynamic Principles of Boroxine Formation
The cyclotrimerization of boronic acids is a thermodynamically controlled process. The spontaneity of the reaction is determined by the change in Gibbs Free Energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS).
ΔG = ΔH - TΔS
Thermodynamic analyses of various substituted phenylboroxines reveal that the formation process is generally endothermic (ΔH > 0) but entropically favorable (ΔS > 0).[2] The primary driver for this positive entropy change is the release of three individual water molecules from three boronic acid molecules, leading to a net increase in the system's disorder.[2] Consequently, boroxine formation is an entropy-driven process that is favored at higher temperatures.[2]
The electron-withdrawing nature of the para-chloro substituent on the phenyl ring influences the Lewis acidity of the boron center. This, in turn, can affect the stability of the boroxine ring and the position of the equilibrium, although the overarching thermodynamic principles remain consistent with other arylboroxines.
Table 1: General Thermodynamic Parameters for Arylboroxine Formation
| Parameter | Sign | Rationale | Favorable Conditions |
| Enthalpy (ΔH) | > 0 (Unfavorable) | Energy is required to break B-OH and O-H bonds. | Lower Temperatures |
| Entropy (ΔS) | > 0 (Favorable) | Release of 3 moles of water per mole of boroxine increases disorder.[2] | Higher Temperatures |
| Gibbs Free Energy (ΔG) | Dependent on T | Becomes more negative (spontaneous) as temperature increases. | High Temperature, Water Removal |
Synthesis of the Precursor: p-Chlorophenylboronic Acid
The synthesis of the boroxine begins with its precursor, p-chlorophenylboronic acid. While several synthetic routes exist, a common and scalable method involves the Grignard reaction of a p-dihalobenzene with a borate ester, or a Friedel-Crafts reaction with chlorobenzene.[5][6]
Physical and Chemical Properties of p-Chlorophenylboronic Acid
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₆BClO₂ | [7] |
| Molecular Weight | 156.38 g/mol | [7] |
| Appearance | Off-white to beige crystalline powder | [8] |
| Melting Point | 284-289 °C (lit.) | [8][9] |
| Water Solubility | 2.5 g/100 mL | [8] |
Experimental Protocol: Synthesis via Friedel-Crafts Reaction
This protocol is based on established methodologies for synthesizing arylboronic acids.[5] It is a self-validating workflow that includes purification and characterization to ensure the precursor's quality.
Step 1: Reaction Setup
-
Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a gas inlet tube.
-
Maintain a positive pressure of nitrogen or other inert gas throughout the reaction.
-
Charge the flask with chlorobenzene (as the limiting reagent) and a Lewis acid catalyst (e.g., AlCl₃). The molar ratio of chlorobenzene to catalyst should be approximately 1:0.4.[5]
Step 2: Reaction Execution
-
Heat the reaction mixture to 80-120 °C.[5]
-
Introduce boron trichloride (BCl₃) gas into the mixture. The molar ratio of BCl₃ to chlorobenzene should be in the range of 1.2:1 to 1.8:1.[5]
-
Maintain the reaction at temperature for 8-10 hours, monitoring the consumption of chlorobenzene via GC-MS.[5]
Step 3: Quenching and Hydrolysis
-
Once the reaction is complete (residual chlorobenzene ≤ 0.5%), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water with a pH of 1-2 (adjusted with HCl).[5] A large amount of solid will precipitate.
-
Stir the slurry vigorously for 30 minutes to ensure complete hydrolysis of the borane intermediate.
Step 4: Isolation and Purification
-
Isolate the crude p-chlorophenylboronic acid by vacuum filtration.
-
Wash the filter cake with cold water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., water or a toluene/heptane mixture) to obtain pure p-chlorophenylboronic acid.
-
Dry the purified product under vacuum at 60-80 °C.
Step 5: Characterization
-
Determine the melting point and compare it to the literature value (284-289 °C).[8][9]
-
Obtain ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.
-
Use FT-IR spectroscopy to identify the characteristic B-O and O-H stretching frequencies.
Diagram 1: Synthesis Workflow for p-Chlorophenylboronic Acid
Caption: Workflow for the synthesis and validation of p-chlorophenylboronic acid.
Formation of this compound
The conversion of p-chlorophenylboronic acid to its corresponding boroxine is achieved through dehydration.[10] This process shifts the equilibrium towards the product side by removing water, in accordance with Le Châtelier's principle.
Reaction Mechanism
The formation of the boroxine ring proceeds through a series of intermolecular condensation steps. The Lewis acidic nature of the boron atom facilitates the attack by an oxygen atom from another boronic acid molecule, leading to the elimination of water.[11] This process repeats until the stable six-membered ring is formed.
Diagram 2: Mechanism of Boroxine Formation
Caption: Stepwise condensation mechanism for boroxine formation.
Experimental Protocol: Dehydration to Boroxine
This is a general and effective method for synthesizing arylboroxines.[1][10]
Step 1: Azeotropic Dehydration
-
Place p-chlorophenylboronic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a solvent that forms an azeotrope with water, such as toluene or benzene. The solvent should be anhydrous.
-
Heat the mixture to reflux. Water produced during the condensation will be collected in the Dean-Stark trap.
Step 2: Monitoring and Completion
-
Continue the reflux until no more water is collected in the trap, typically taking 2-4 hours.
-
Monitor the reaction progress by taking aliquots and analyzing via TLC or NMR to observe the disappearance of the boronic acid starting material.
Step 3: Isolation of Boroxine
-
Once the reaction is complete, cool the solution to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound. Due to its sensitivity to moisture, it should be handled under an inert atmosphere.
Step 4: Characterization and Validation
-
Obtain an FT-IR spectrum. The disappearance of the broad O-H stretch from the boronic acid and the appearance of strong B-O stretches are indicative of boroxine formation.
-
Use ¹H and ¹³C NMR to confirm the structure. The chemical shifts will differ from the starting boronic acid.
-
Due to the equilibrium, the boroxine may exist with its boronic acid in solution. The ratio can be determined by NMR integration. The solid-state characterization is often more definitive.
Conclusion
The formation of this compound is a classic example of an entropy-driven chemical equilibrium.[2] While the process is enthalpically demanding, the significant increase in entropy from the release of water molecules makes the reaction spontaneous, particularly at elevated temperatures and under dehydrating conditions.[2] For researchers in drug development and materials science, a firm grasp of these thermodynamic principles is essential for the rational design and synthesis of novel structures. By carefully controlling reaction conditions, particularly temperature and water concentration, one can effectively manipulate the boronic acid-boroxine equilibrium to achieve high yields of the desired product. The protocols and data presented herein provide a robust framework for the synthesis, validation, and thermodynamic understanding of this important class of organoboron compounds.
References
-
Title: Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution Source: MDPI URL: [Link]
-
Title: Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation Source: National Institutes of Health (NIH) URL: [Link]
- Title: CN111004262A - Synthetic method of p-chlorophenylboronic acid Source: Google Patents URL
-
Title: The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions Source: MDPI URL: [Link]
-
Title: Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R-B(OH)(2) (R = H, H3C, H2N, HO, and F): A Computational Investigation Source: Eckerd College URL: [Link]
-
Title: (PDF) Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine Source: ResearchGate URL: [Link]
-
Title: Boroxine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 Source: PubChem URL: [Link]
-
Title: Boroxine formation reaction mechanism as calculated by DFT. Source: ResearchGate URL: [Link]
-
Title: 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications Source: Wiley-VCH URL: [Link]
-
Title: boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ Source: LOCKSS URL: [Link]
-
Title: 110054642 Preparation method of 4-chlorophenylboronic acid Source: WIPO Patentscope URL: [Link]
-
Title: Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks Source: ResearchGate URL: [Link]
-
Title: Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks Source: ACS Publications URL: [Link]
-
Title: Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes Source: MDPI URL: [Link]
-
Title: BORONIC ACID, (4-CHLOROPHENYL)- Source: ChemBK URL: [Link]
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Whitepaper: The Dual-Role Electronics of Chloro-Substituents in Modulating Boroxine Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Boroxines, the cyclic anhydrides of boronic acids, are fundamental structures in medicinal chemistry and materials science, notable for their dynamic covalent nature.[1] Their utility, however, is often constrained by their susceptibility to hydrolysis, a process governed by the electronic environment of the boroxine ring. This technical guide provides an in-depth analysis of the electronic effects of chloro-substituents on boroxine stability. Moving beyond simplistic predictions, we will dissect the dual electronic nature of chlorine—its potent inductive withdrawal versus its weaker resonance donation—to explain the nuanced and often counter-intuitive impact on the hydrolytic stability of the B-O-B framework. This paper synthesizes mechanistic insights with field-proven experimental methodologies, offering researchers a robust framework for designing and evaluating chloro-substituted boroxine systems for applications ranging from drug delivery to self-healing materials.
The Boroxine Core: A Dynamic Covalent Hub
Boroxines are six-membered heterocyclic rings composed of alternating, sp²-hybridized boron and oxygen atoms.[1] These structures are not typically isolated but exist in a dynamic equilibrium with their corresponding boronic acids through a reversible dehydration-hydrolysis reaction (Figure 1).[2][3] This equilibrium is the cornerstone of their chemistry; it endows materials with self-healing properties but also presents the primary challenge to their stability in aqueous environments, a critical consideration for pharmaceutical and biological applications.[4][5]
The key to understanding boroxine stability lies in the Lewis acidity of the three boron centers.[6] The vacant p-orbital on each boron atom makes it susceptible to nucleophilic attack by water, initiating the ring-opening hydrolysis process. Consequently, any factor that modulates the electron density at the boron centers directly influences the boroxine's stability.
The Chloro-Substituent: A Case of Inductive Dominance
Chlorine, as a substituent, presents a fascinating case due to its dual electronic nature: it is strongly electron-withdrawing by induction (-I effect) and weakly electron-donating by resonance (+R effect). For elements in the third period and beyond, the inductive effect overwhelmingly dominates. Therefore, a chloro-substituent functions as a potent electron-withdrawing group. [7] Based on the principles outlined above, the direct attachment of chlorine to the boron atom (as in trichloroboroxine) or to an aryl ring conjugated with the boron should markedly increase the boron's Lewis acidity. The expected consequence is a significant decrease in the boroxine's hydrolytic stability.
However, experimental evidence reveals a more complex reality. A kinetic study of the hydrolysis of para-substituted arylboroxines found that while electron-donating groups had a significant stabilizing effect, the influence of electron-withdrawing groups on the hydrolysis rate was minimal (Hammett ρ ≈ –0.2). [8]This suggests that while EWGs like chlorine do favor the boronic acid thermodynamically (i.e., at equilibrium), they do not accelerate the rate of hydrolysis as dramatically as one might predict. This kinetic resilience could be attributed to factors in the multi-step hydrolysis mechanism, where the rate-determining step may be less sensitive to the substituent's electronic influence than the overall equilibrium position is. [8] Furthermore, trichloroboroxine ((BClO)₃) itself is reported to be relatively stable in the gas phase at room temperature, though it readily decomposes upon condensation. [9]This highlights the critical role of the local environment and intermolecular interactions in dictating stability, moving beyond purely intramolecular electronic effects.
| Substituent Type | Predicted Effect on Lewis Acidity | Predicted Impact on Hydrolytic Stability | Observed Kinetic/Thermodynamic Behavior | Citation |
| Strong EDG (e.g., -OMe) | Decrease | Significant Increase | Stabilizes boroxine, slows hydrolysis. | [2][6] |
| Strong EWG (e.g., -Cl, -CF₃) | Significant Increase | Significant Decrease | Favors boronic acid at equilibrium, but has a surprisingly small effect on the rate of hydrolysis. | [8] |
| Trichloroboroxine | High | Very Low | Relatively stable in gas phase; unstable when condensed. | [9] |
Experimental Workflow: Quantifying Hydrolytic Stability
To provide a self-validating system for assessing the stability of novel boroxine derivatives, we outline a robust protocol for kinetic analysis based on established methodologies. [8]This approach uses stopped-flow UV-Vis spectroscopy to monitor the rapid hydrolysis of a boroxine upon mixing with an aqueous solvent.
Protocol: Kinetic Analysis of Arylboroxine Hydrolysis
-
Preparation of Anhydrous Boroxine Stock:
-
Dissolve the corresponding arylboronic acid in anhydrous toluene.
-
Heat the solution to reflux with a Dean-Stark trap for 2-4 hours to azeotropically remove water and drive the equilibrium towards the boroxine.
-
Remove the solvent under reduced pressure to yield the solid arylboroxine. Confirm purity via ¹H and ¹¹B NMR.
-
Prepare a stock solution of the boroxine (e.g., 1 mM) in anhydrous tetrahydrofuran (THF).
-
-
Preparation of Aqueous THF Solutions:
-
Prepare a series of solutions of varying water concentrations in THF (e.g., 50 mM to 500 mM). Ensure precise water content determination.
-
-
Stopped-Flow UV-Vis Measurement:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 22 °C).
-
Load one syringe with the anhydrous boroxine stock solution and the other with an aqueous THF solution.
-
Initiate rapid mixing. The instrument will record the change in absorbance over time at a wavelength where the boroxine and boronic acid have different extinction coefficients (typically 230-300 nm).
-
Repeat the measurement for each water concentration.
-
-
Data Analysis:
-
Fit the resulting absorbance vs. time curves to a first-order or pseudo-first-order kinetic model to extract the observed rate constant (k_obs) for each water concentration.
-
Plot log(k_obs) versus log([H₂O]). The slope of this plot gives the order of the reaction with respect to water, providing mechanistic insight into the number of water molecules involved in the rate-determining step. [8]
-
Implications for Drug Development and Materials Science
The nuanced effect of chloro-substituents has profound implications for molecular design.
-
In Drug Development: Boronic acids are a validated class of enzyme inhibitors, with bortezomib being a prime example. [10]These drugs exist in equilibrium with their boroxines. A chloro-substituent, often added to a drug candidate to block metabolic oxidation or enhance binding affinity, will also influence this equilibrium. [11]While it might thermodynamically favor the active boronic acid form, a kinetically stable boroxine could act as a slow-release reservoir or, conversely, an inactive sink. Understanding the precise kinetic and thermodynamic landscape governed by the chloro-substituent is therefore essential for predicting pharmacokinetics and pharmacodynamics.
-
In Materials Science: Boroxines are key linkages in Covalent Organic Frameworks (COFs) and self-healing polymers. [4]The primary failure mode for these materials is hydrolysis. While intuition might suggest avoiding electron-withdrawing chloro-substituents, the discovery that they have a minimal impact on the rate of hydrolysis opens new avenues. [8]One could potentially design materials that are thermodynamically responsive to water (allowing for controlled degradation or dynamic behavior) without being kinetically fragile. This allows for a finer tuning of material properties beyond simple binary choices of "stable" or "unstable".
Conclusion and Future Outlook
The electronic effect of the chloro-substituent on boroxine stability is a clear example of where fundamental chemical principles meet complex, multi-step reaction kinetics. While the powerful inductive effect of chlorine does increase the Lewis acidity of the boron centers and thermodynamically favors the hydrolyzed boronic acid state, its impact on the kinetic stability of the boroxine ring is less pronounced than anticipated. [8]This dichotomy underscores the necessity of moving beyond thermodynamic predictions to perform rigorous kinetic analyses when designing functional molecules and materials.
Future research should focus on a broader array of halo-substituents (F, Br, I) to systematically deconvolute inductive and resonance effects. Combining detailed experimental kinetics with high-level computational modeling will be crucial to fully elucidate the hydrolysis transition states and provide a truly predictive model for designing next-generation boroxine-based systems with precisely tailored stability profiles.
References
- Vertex AI Search. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability.
- Vertex AI Search. (2025). Influence of Chlorine Substituents on Biological Activity of Chemicals.
- Vertex AI Search. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
- Vertex AI Search. (2025). Hydrostability of Boroxines.
- Yamaguchi, S. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. LOCKSS.
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
-
Wikipedia. (n.d.). Boroxine. [Link]
- Hall, D. G. (2025). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.
- Knowles, D. J., & Buchanan, A. S. (1965). The Preparation and Thermal Stability of Trichloroboroxine. Journal of the American Chemical Society.
-
Bhattacharjee, S., et al. (2022). Effect of chemical substitution on the construction of boroxine-based supramolecular crystalline polymers featuring B←N dative bonds. CrystEngComm, 24(9), 1695-1699. [Link]
- Vertex AI Search. (2026). The Significance of Boronic Acids in Drug Discovery and Medicinal Chemistry. Leading Chemical Supplier.
-
Li, H., et al. (2024). Water-stable boroxine structure with dynamic covalent bonds. Nature Communications. [Link]
-
Iwata, H., et al. (2025). Boroxine Chemistry and Applications: A Perspective. ResearchGate. [Link]
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Methodological & Application
Technical Application Note: Controlled Dehydration of 4-Chlorophenylboronic Acid
Abstract & Strategic Rationale
The dehydration of arylboronic acids to their corresponding boroxine anhydrides is a critical transformation in materials science (e.g., Covalent Organic Frameworks - COFs) and organic synthesis. While 4-chlorophenylboronic acid (4-CPBA) is a stable reagent, its trimeric anhydride form, tris(4-chlorophenyl)boroxine , offers distinct advantages: higher atom economy in Suzuki couplings, improved solubility in non-polar solvents, and utility as a rigid building block in supramolecular chemistry.
This guide details a robust, field-proven protocol for the conversion of 4-CPBA to its boroxine derivative. Unlike standard synthesis guides, this protocol addresses the reversible nature of the boronic acid-boroxine equilibrium, providing specific controls to prevent hydrolysis during isolation and storage.
Mechanistic Insight
The transformation is a reversible condensation reaction driven by entropy. Three molecules of boronic acid condense to form one boroxine ring and three water molecules.
-
Thermodynamics: The reaction is endothermic. The forward reaction (dehydration) is favored by high temperatures and, critically, the continuous removal of water.
-
Kinetics: Electron-withdrawing groups, such as the chlorine at the para position in 4-CPBA, increase the Lewis acidity of the boron center. While this can stabilize the boroxine ring electronically, it also renders the boron center highly susceptible to nucleophilic attack by water, making the reverse reaction (hydrolysis) rapid in moist environments.
Visualization: Reaction Equilibrium & Pathway
Figure 1: Reaction pathway emphasizing the reversibility of the dehydration. The dotted red line indicates the rapid hydrolysis risk if moisture is reintroduced.
Experimental Protocol
Method A: Azeotropic Distillation (The Gold Standard)
This method is preferred for high-purity applications as it ensures complete water removal via a Dean-Stark apparatus.
Materials & Equipment
-
Substrate: 4-Chlorophenylboronic acid (Commercial purity >95%).[1][2]
-
Solvent: Toluene (Anhydrous grade preferred, though the process dries it).
-
Apparatus:
Step-by-Step Workflow
-
Setup: Assemble the RBF, Dean-Stark trap, and condenser. Flame-dry the glassware under vacuum and backfill with inert gas (N₂ or Ar) to remove adsorbed surface moisture.
-
Charging: Add 4-chlorophenylboronic acid (e.g., 10.0 g, 64.0 mmol) to the flask. Add Toluene (150 mL). The concentration should be roughly 0.4–0.5 M.
-
Reflux: Heat the mixture to a vigorous reflux (Toluene bp: 110.6 °C). Ensure the condensate is dripping steadily into the trap.
-
Monitoring: Water will separate as a lower phase in the Dean-Stark trap. Continue reflux until the water level in the trap remains constant for at least 60 minutes.
-
Note: Theoretical water yield for 10g starting material is ~1.15 mL.
-
-
Isolation:
-
Cool the reaction mixture to room temperature under a stream of inert gas.
-
Option A (Crystallization): If the product precipitates upon cooling, filter rapidly under an inert atmosphere (Schlenk filtration) or in a glovebox.
-
Option B (Evaporation): If soluble, remove toluene via rotary evaporation. Crucial: Release the vacuum using dry nitrogen, not ambient air.
-
-
Drying: Dry the resulting white solid in a vacuum oven at 80°C for 4 hours to remove trace solvent.
Method B: Vacuum Thermal Dehydration (Solvent-Free)
Ideal for small-scale preparation (<1 g) or when solvent residues are unacceptable.
-
Place the boronic acid in a sublimation apparatus or a vacuum tube.
-
Apply high vacuum (< 0.1 mbar).
-
Heat the sample gradually to 140–160°C.
-
Maintain temperature for 2–4 hours. The material will lose water and convert to the anhydride.
-
Caution: Avoid overheating (>200°C) to prevent decomposition or unwanted sublimation of the monomer.
Quality Control & Characterization
Distinguishing the acid from the boroxine is challenging due to the rapid hydrolysis in wet NMR solvents.
| Technique | 4-Chlorophenylboronic Acid | Tris(4-chlorophenyl)boroxine | Notes |
| 1H NMR | Broad singlets (OH) at 8.0–8.5 ppm (DMSO-d₆) | Absent OH peaks. Aromatic protons may shift slightly upfield. | CRITICAL: Use anhydrous CDCl₃ dried over 4Å sieves. Standard DMSO-d₆ often contains enough water to hydrolyze the product in the tube. |
| IR Spectroscopy | Broad O-H stretch (3200–3400 cm⁻¹) | Sharp bands at 1300–1400 cm⁻¹ (B-O ring stretch). Absence of O-H. | The most reliable rapid check. |
| Melting Point | ~285–290°C (often accompanied by dehydration) | Distinct, sharp MP (often >300°C or sublimation). | |
| TGA | Mass loss onset ~100–120°C (Water loss) | Stable until decomposition/sublimation. |
Workflow Visualization: Synthesis & QC
Figure 2: Operational workflow for the synthesis and verification of the boroxine.
Troubleshooting & Storage
-
Problem: The product turns into a mushy paste after isolation.
-
Cause: Hygroscopicity. The boroxine absorbed atmospheric moisture and partially reverted to the acid.
-
Solution: Re-dry in a vacuum oven at 100°C. Store strictly in a desiccator or glovebox.
-
-
Problem: NMR shows mixed species.
Safety Considerations
-
4-Chlorophenylboronic Acid: Harmful if swallowed (H302).[1] Irritating to eyes and skin.[1]
-
Toluene: Flammable and reprotoxic. Use in a fume hood.
-
Glassware: Inspect Dean-Stark traps for star cracks before heating, as the setup involves hot solvents and potential pressure changes.
References
-
Tokunaga, Y., et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of the Chemical Society, Perkin Transactions 2, 2002.
-
Iwamura, T., et al. "Equilibrium between Boronic Acid and Boroxine in Solution." Tetrahedron, vol. 61, no. 45, 2005.[2]
-
Organic Syntheses. "Preparation of Boronic Esters and Anhydrides via Azeotropic Distillation." Org.[2][5] Synth. Coll. Vol. 10.
-
PubChem. "4-Chlorophenylboronic acid - Compound Summary."[1] National Library of Medicine.
-
Sigma-Aldrich. "4-Chlorophenylboronic Acid Product Specification and NMR."
Sources
Application Note: Tris(p-chlorophenyl)boroxin as a Lewis Acid Catalyst in Direct Amidation
Executive Summary
Tris(p-chlorophenyl)boroxin (also known as the cyclic trimer of p-chlorophenylboronic acid) represents a highly efficient, atom-economical class of Lewis acid catalysts for the direct condensation of carboxylic acids and amines. Unlike traditional coupling reagents (e.g., HATU, DCC) that generate stoichiometric waste, this organoboron catalyst facilitates direct dehydrative amidation , producing water as the sole byproduct.
This guide details the mechanistic grounding, operational protocols, and optimization strategies for utilizing this compound in pharmaceutical and fine chemical synthesis.
Catalyst Profile & Mechanistic Insight
The Boroxine-Boronic Acid Equilibrium
While often introduced into the reaction as the stable boroxine anhydride, the active catalytic species operates in dynamic equilibrium with its boronic acid monomer.
-
Catalyst: this compound
-
Active Species: Mono(acyloxy)boronic acid (in situ)
-
Electronic Effect: The para-chloro substituent exerts an electron-withdrawing effect (inductive), enhancing the Lewis acidity of the boron center compared to phenylboronic acid. This lowers the LUMO energy, facilitating the activation of the carboxylic acid substrate.
Mechanism of Action
The catalytic cycle relies on the "activation-condensation-regeneration" loop.
-
Entry: The boroxine ring opens via interaction with the carboxylic acid or trace water to form the monomeric arylboronic acid.
-
Activation: The arylboronic acid reacts with the carboxylic acid substrate to form a mono(acyloxy)borate intermediate (mixed anhydride). This step is reversible and thermodynamically unfavorable, necessitating water removal.
-
Nucleophilic Attack: The amine nucleophile attacks the activated carbonyl carbon of the mono(acyloxy)borate.
-
Turnover: The amide bond is formed, releasing water and regenerating the boron catalyst.
Visualizing the Catalytic Cycle
Figure 1: The catalytic cycle of boroxine-mediated amidation. The boroxine serves as a reservoir for the active Lewis acid monomer.
Experimental Protocol
Standard Operating Procedure (SOP)
Reaction Scale: 1.0 mmol (Representative)
| Component | Equivalents | Quantity | Notes |
| Carboxylic Acid | 1.0 equiv | 1.0 mmol | Limiting reagent |
| Amine | 1.0 - 1.1 equiv | 1.0 - 1.1 mmol | Slight excess preferred |
| This compound | 5 - 10 mol% | 0.05 - 0.10 mmol | Catalyst |
| Solvent | N/A | 5 - 10 mL | Toluene, Xylene, or Fluorobenzene |
| Desiccant | N/A | ~1 g / mmol | 4Å or 5Å Molecular Sieves (Activated) |
Step-by-Step Workflow
-
Preparation of Catalyst:
-
Ensure this compound is dry. If the boronic acid monomer is used, it will convert to the boroxine in situ upon heating, but starting with the boroxine ensures accurate stoichiometry of the boron center.
-
-
Reaction Assembly:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or Dean-Stark trap), add the Carboxylic Acid (1.0 equiv) and This compound (5 mol%).
-
Add the Solvent (Toluene or Fluorobenzene are ideal for azeotropic water removal).
-
Add Activated Molecular Sieves (pellets or powder) directly to the flask. Note: If using a Dean-Stark trap, sieves can be placed in the trap arm or omitted if azeotropic removal is sufficient.
-
-
Amine Addition:
-
Add the Amine (1.0–1.1 equiv).
-
-
Reflux:
-
Heat the reaction mixture to reflux (typically 110°C for toluene). Vigorous stirring is essential to ensure mass transfer with the molecular sieves.
-
Time: Monitor via TLC or LC-MS. Typical reaction times range from 6 to 24 hours depending on steric hindrance.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove molecular sieves and any precipitated catalyst derivatives.
-
Wash the filtrate with 1N HCl (to remove excess amine) and saturated NaHCO3 (to remove unreacted acid).
-
Dry organic layer over MgSO4, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallization or Flash Column Chromatography (Silica Gel) if necessary.
-
Optimization & Troubleshooting
Solvent Selection
The choice of solvent dictates the reflux temperature and the efficiency of water removal.
-
Toluene (bp 110°C): Standard. Good balance of solubility and temperature.
-
Xylene (bp 140°C): For sterically hindered substrates requiring higher activation energy.
-
Fluorobenzene (bp 85°C): Excellent for lower temperature applications; often provides higher reaction rates due to polarity/solubility effects specific to boron catalysts.
-
DCM (bp 40°C): Generally too low for difficult amidations, but usable with highly active catalysts and Soxhlet extraction of water.
Handling "Hard" Substrates
For electron-deficient amines (e.g., anilines) or bulky carboxylic acids:
-
Increase Catalyst Loading: Raise to 10-15 mol%.
-
Sieve Activation: Ensure Molecular Sieves are freshly activated (heated to 300°C under vacuum) immediately before use.
-
Slow Addition: Add the amine slowly to the refluxing mixture of acid and catalyst to favor the formation of the active acyl borate species before amine attack.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Inefficient water removal | Switch from sieves to Dean-Stark; Increase sieve load; Reactivate sieves. |
| Catalyst Precipitation | Formation of insoluble boroxine aggregates | Switch to a more polar solvent (e.g., add 10% nitromethane or use fluorobenzene). |
| Side Products | Amine oxidation or thermal decomposition | Degas solvent; Run under Argon/Nitrogen atmosphere. |
| No Reaction | Catalyst inhibition by basic amines | Strong amines may coordinate to Boron, deactivating it. Use non-coordinating solvents or increase temperature to break the B-N adduct. |
References
-
Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Wang, C., Yu, H. Z., Fu, Y., & Guo, Q. X. (2013).[1] Organic & Biomolecular Chemistry.
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017).[2] MDPI - Molecules.
-
Mechanistic insights into boron-catalysed direct amidation reactions. Procter, R. J., et al. (2019).[2][3] Chemical Science.
-
3,4,5-Trifluorobenzeneboronic Acid as an Extremely Active Amidation Catalyst. Ishihara, K., Ohara, S., & Yamamoto, H. (1996).[4] Journal of Organic Chemistry. (Foundational text establishing electron-deficient arylboronic acids).
Sources
- 1. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
Application Note: Supramolecular Engineering with Tris(p-chlorophenyl)boroxin
Abstract & Strategic Significance
This guide details the synthesis, handling, and supramolecular application of tris(p-chlorophenyl)boroxin (TPCB).[1] Unlike simple boronic esters, TPCB serves as a dual-functional "synthon" in crystal engineering and dynamic covalent chemistry (DCC).[2][1]
Its utility stems from two orthogonal interaction capabilities:[3]
-
Dynamic Covalent Core: The
boroxin ring is reversible, allowing for error-checking during assembly and thermodynamic equilibration.[2] -
Directional Halogen Bonding: The para-chloro substituents provide
-hole donors for halogen bonding (XB), enabling directional assembly orthogonal to the planar ring stacking.[2]
This molecule is a critical building block for researchers developing Covalent Organic Frameworks (COFs) , self-healing materials , and Lewis-acid catalysts .[2][1]
Chemical Basis & Design Principles[1][2]
The Dynamic Equilibrium
The formation of TPCB is a dehydration driven equilibrium. Understanding this reversibility is crucial for storage and application.[2][1] In the presence of water/moisture, the ring hydrolyzes back to the monomeric boronic acid.
Key Mechanism:
Supramolecular Motifs
TPCB acts as a planar node.[2][1] In the solid state, it typically adopts a layered structure driven by
Figure 1: Mechanistic pathways from monomeric precursor to diverse supramolecular architectures.[2][1]
Protocol A: Synthesis & Purification
Objective: Isolate anhydrous this compound from 4-chlorophenylboronic acid. Principle: Azeotropic distillation to drive the equilibrium to the right (Le Chatelier’s principle).
Materials
-
Precursor: 4-Chlorophenylboronic acid (CAS: 1679-18-1)[2][1]
-
Solvent: Toluene (Anhydrous)[1]
-
Apparatus: Dean-Stark trap, Reflux condenser, Round-bottom flask (RBF).[2][1]
Step-by-Step Methodology
-
Charge: Add 10.0 mmol (1.56 g) of 4-chlorophenylboronic acid to a 100 mL RBF.
-
Solvent Addition: Add 40 mL of toluene. The precursor may not fully dissolve at room temperature.
-
Dean-Stark Assembly: Attach a Dean-Stark trap filled with toluene and a reflux condenser.[2][4]
-
Reflux: Heat the mixture to reflux (oil bath ~120°C).
-
Duration: Reflux for 3–6 hours until water evolution ceases.
-
Isolation:
-
Drying: Filter the white crystalline solid and dry under high vacuum (0.1 mbar) at 60°C for 4 hours to remove solvated toluene.
Yield Expectation: >90% (approx. 1.3–1.4 g).[2][1]
Protocol B: Supramolecular Co-Crystallization
Objective: Create a host-guest assembly using the Lewis acidity of the boron center.
Rationale
Boroxins are electron-deficient.[2] Nitrogen-containing heterocycles (pyridines, imidazoles) form dative bonds (
Workflow
-
Stock Solution A: Dissolve 0.1 mmol TPCB in 2 mL Chloroform (
). -
Stock Solution B: Dissolve 0.3 mmol of Lewis Base (e.g., 4-phenylpyridine) in 1 mL Chloroform.
-
Mixing: Slowly add Solution B to Solution A.
-
Slow Diffusion (Layering):
Characterization & Validation
To ensure scientific integrity, the synthesized material must be validated against specific criteria.
Quantitative Data Summary
| Property | Value / Characteristic | Validation Method |
| Melting Point | >250°C (varies by solvate) | DSC / Capillary |
| IR Spectrum | Absence of broad -OH stretch (3200-3400 cm⁻¹) | FTIR (ATR) |
| B-O Stretch | Strong bands at ~1340 cm⁻¹ and ~1370 cm⁻¹ | FTIR |
| ¹H NMR | Downfield shift of ortho-protons vs. boronic acid | NMR (CDCl₃) |
| Solubility | Soluble: THF, CHCl₃, Toluene.[2][1] Insoluble: Water, Hexane.[1] | Visual |
Self-Validating NMR Check
When analyzing TPCB by NMR, use a dry deuterated solvent (e.g.,
-
Fail State: If sharp peaks appear corresponding to the boronic acid monomer, the sample has hydrolyzed due to wet solvent.
-
Pass State: A single set of aromatic signals distinct from the starting material.
Thermal Gravimetric Analysis (TGA)
Run TGA from 25°C to 300°C.[1]
-
Boronic Acid: Shows weight loss (~10-12%) near 100-120°C due to dehydration.[2][1]
-
Pure Boroxin: Should show no significant weight loss until decomposition (>250°C), confirming the absence of trapped water or precursor.[1]
Applications in Drug Development & Materials[9]
-
COF Synthesis: TPCB serves as a discrete molecular node.[2][1] When reacted with diols (e.g., catechol linkers) under equilibrium control, it forms boronate-ester linked COFs used for drug encapsulation.[2][1]
-
Chemosensing: The Lewis acidic boron centers can reversibly bind fluoride anions (
), causing a disruption in the assembly and a measurable change in fluorescence or solubility, useful for detecting fluorinated drug metabolites.
References
-
Covalent Organic Frameworks (Foundational): Cote, A. P., et al. (2005).[1] Porous, Crystalline, Covalent Organic Frameworks.[1] Science. Link[1]
-
Boroxin Synthesis & Dehydration: Iwanejko, J., et al. (2024).[1] Water-stable boroxine structure with dynamic covalent bonds.[2][8][9][10] Nature Communications Chemistry.[2][1] Link
-
Halogen Bonding in Assembly: Cavallo, G., et al. (2016).[1][11] The Halogen Bond.[3][5][11][12][13] Chemical Reviews. Link[1]
-
Dynamic Covalent Chemistry of Boronic Acids: Bull, S. D., et al. (2013).[1] Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research. Link[1]
-
Dean-Stark Protocol Validation: Org. Synth. 2008, 85, 118.[1] (General procedure for boronic ester/anhydride formation). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triphenylboroxin | C18H15B3O3 | CID 72595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Supramolecular Halogen Bonds in Asymmetric Catalysis [frontiersin.org]
- 12. Halogen bonds in 2D supramolecular self-assembly of organic semiconductors - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Note: Preparation and Characterization of High-Purity Boroxine Electrolyte Additives
Executive Summary
Boroxine compounds (cyclic trimers of boronic acids) have emerged as critical electrolyte additives for high-voltage lithium-ion batteries (LIBs). Their Lewis acidic nature allows them to function as HF scavengers , neutralizing hydrofluoric acid generated by the hydrolysis of LiPF₆. Furthermore, they participate in the formation of a robust, boron-rich Cathode Electrolyte Interphase (CEI) , which suppresses transition metal dissolution and electrolyte oxidation at voltages >4.3 V.
This guide provides a rigorous, step-by-step protocol for the synthesis, purification, and validation of two primary boroxine additives: Triphenylboroxine (TPBX) and Trimethoxyboroxine (TMOB) . Emphasis is placed on achieving "Battery Grade" purity (<10 ppm H₂O), as moisture contamination renders these additives counter-productive.
Mechanism of Action
To design effective experiments, one must understand the causality of the additive's function.
HF Scavenging
The primary failure mode in LiPF₆-based electrolytes is the hydrolysis of the salt by trace moisture, producing HF. HF attacks the cathode (leaching Mn/Ni/Co ions) and the SEI on the anode. Boroxines, being electron-deficient Lewis acids, react with F⁻ ions or HF directly.
-
Reaction: The B-O ring opens or coordinates with F⁻ to form fluoroborates (e.g., BF₃ adducts or BF₄⁻), effectively "trapping" the fluoride and releasing harmless byproducts (often borates incorporated into the SEI).
SEI/CEI Formation
During the initial formation cycles, boroxines undergo electrochemical oxidation (typically around 4.0–4.2 V vs Li/Li⁺) before the bulk solvent. This oxidative polymerization forms a thin, ionically conductive, but electronically insulating layer on the cathode surface (CEI).
Figure 1: Mechanism of HF scavenging and CEI formation by boroxine additives. The additive acts as a dual-function shield: chemically neutralizing acid and physically passivating the electrode.
Synthesis Protocols
Protocol A: Synthesis of Triphenylboroxine (TPBX)
Target: High-purity solid additive.
Precursor: Phenylboronic Acid (PBA).
Principle: Thermal dehydration.
Materials
-
Phenylboronic acid (98%+, commercial grade).
-
Toluene (Anhydrous).
-
Apparatus: Round-bottom flask, Dean-Stark trap, Condenser, Vacuum Sublimation apparatus.
Step-by-Step Procedure
-
Dehydration (Azeotropic Distillation):
-
Dissolve 10.0 g of Phenylboronic acid in 150 mL of anhydrous toluene in a round-bottom flask.
-
Attach a Dean-Stark trap filled with toluene and a reflux condenser.
-
Reflux the mixture at 110–115°C (oil bath temperature) for 4–6 hours. Monitor the water collection in the trap. Reaction is complete when water evolution ceases (theoretical yield of water: ~1.47 mL for 10g PBA).
-
-
Isolation:
-
Cool the solution to room temperature.
-
Remove the solvent (toluene) using a rotary evaporator under reduced pressure. A white solid (crude TPBX) will remain.
-
-
Purification (Recrystallization - Optional Pre-step):
-
Dissolve the crude solid in minimal hot toluene (~50°C).
-
Add n-heptane slowly until turbidity appears.
-
Cool to 0°C to precipitate crystals. Filter and dry under vacuum.
-
-
Purification (Sublimation - Critical for Battery Grade):
-
Place the dried solid in a vacuum sublimation apparatus.
-
Apply high vacuum (< 0.1 mbar).
-
Heat the bottom flask to 120–140°C. (Note: TPBX melting point is ~215°C; sublimation must occur below this to ensure purity).
-
Collect the white crystalline sublimate on the cold finger (cooled with water or dry ice/acetone).
-
-
Storage:
-
Transfer immediately to an Argon-filled glovebox.
-
Protocol B: Synthesis of Trimethoxyboroxine (TMOB)
Target: Liquid additive (highly reactive).
Precursors: Trimethyl borate + Boric Oxide (or Boric Acid).
Principle:
Step-by-Step Procedure (Azeotropic Method)
-
Reactants: Mix Boric Acid and Trimethyl Borate in a 1:2 molar ratio in Cyclohexane (solvent).
-
Reaction:
-
Setup a Dean-Stark apparatus.
-
Reflux the mixture. The cyclohexane/methanol azeotrope will distill over, removing the water/methanol byproduct.
-
Continue until the stoichiometric amount of methanol is removed.
-
-
Isolation:
-
Distill off the remaining cyclohexane.
-
The remaining liquid is crude TMOB.
-
-
Purification:
-
Fractional Distillation: Perform fractional distillation under Argon atmosphere. Collect the fraction boiling at the standard boiling point of TMOB (approx. 130°C at atmospheric pressure, but reduced pressure distillation is recommended to prevent decomposition).
-
Molecular Sieves: Store the distilled product over activated 3Å or 4Å molecular sieves in the glovebox for 48 hours before use to ensure <10 ppm water.
-
Characterization & Quality Control
Before using the additive in a cell, its purity must be validated.
NMR Spectroscopy
Use 11B NMR (Boron NMR) to distinguish between the boroxine ring and residual boronic acid.[1]
-
Solvent: CDCl₃ or CD₃CN (must be anhydrous).
-
11B Chemical Shifts:
-
Boroxine (Product): ~33 ppm (Broad peak due to quadrupolar relaxation).
-
Boronic Acid (Impurity): ~29–30 ppm.
-
Borate Ester: ~18–20 ppm.
-
-
Acceptance Criteria: No visible peak at ~30 ppm.
Moisture Content (Karl Fischer)
-
Method: Coulometric Karl Fischer titration (inside glovebox).
-
Limit: < 20 ppm (Strict limit for high-voltage stability).
Synthesis Workflow Diagram
Figure 2: Workflow for the synthesis and purification of Triphenylboroxine (TPBX).
Electrolyte Formulation & Testing
Formulation
-
Base Electrolyte: 1.0 M LiPF₆ in EC/EMC (3:7 wt%).
-
Additive Dosing: Add TPBX or TMOB at 0.5 wt% and 1.0 wt% .
-
Note: Concentrations >2.0 wt% often lead to high impedance growth due to excessive SEI thickness.
-
-
Mixing: Stir in the glovebox for 6 hours until fully dissolved.
Electrochemical Protocol (Coin Cell CR2032)
-
Cathode: NCM811 or LCO.
-
Anode: Graphite or Li-metal.
-
Separator: Celgard 2325 (PP/PE/PP).
| Test Type | Voltage Range | Current | Purpose |
| Formation | 2.8 – 4.2 V | C/20 (2 cycles) | Establish stable SEI/CEI. |
| Cycling | 2.8 – 4.5 V | 1C Charge / 1C Discharge | Evaluate high-voltage stability. |
| EIS | OCV (4.2 V) | 100 kHz – 10 mHz | Measure interfacial resistance (R_sei). |
| Storage | 4.5 V (Hold) | OCV (60°C, 7 days) | Test thermal stability & self-discharge. |
References
-
Development of Boron-Containing Electrolyte Additive for Lithium-Ion Batteries. ResearchGate. [Link]
-
Trimethoxyboroxine as an electrolyte additive to enhance the 4.5 V cycling performance of a Ni-rich layered oxide cathode. ScienceDirect / eScience. [Link]
-
Constructing a Low Impedance Interface on High-voltage LiNi0.8Co0.1Mn0.1O2 Cathode by 2,4,6-Triphenyl Boroxine. ResearchGate. [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid. PubMed. [Link]
-
Sublimation Theory and Protocols. Chemistry LibreTexts. [Link]
Sources
Application Notes & Protocols: Solvothermal Synthesis of Chlorophenyl-Functionalized Covalent Organic Frameworks
Abstract
This comprehensive guide details the solvothermal synthesis conditions for producing highly crystalline, porous Covalent Organic Frameworks (COFs) functionalized with chlorophenyl groups. The incorporation of chlorine atoms into the COF backbone provides a powerful tool for tuning the material's electronic properties and enhancing its performance in specific applications, such as selective gas capture.[1] We will focus on the synthesis of a model keto-enamine-linked COF, derived from 1,3,5-triformylphloroglucinol (Tp) and a chlorophenyl-containing amine linker. This document provides not only a step-by-step protocol but also elucidates the fundamental principles and causal relationships behind the experimental choices, ensuring a robust and reproducible synthesis.
Introduction: The Rationale for Chlorophenyl Functionalization
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[2] Their pre-designable structures, permanent porosity, and high thermal stability make them ideal candidates for a multitude of applications, including gas storage, catalysis, and sensing.[3][4]
Functionalization of the COF scaffold is a key strategy for tailoring its properties. By incorporating specific functional groups, one can precisely tune the intrapore chemical environment, thereby enhancing selectivity and performance.[5] The introduction of chlorophenyl moieties is a particularly effective strategy for modulating the electronic character of the framework and improving its affinity for specific guest molecules. For instance, chlorine-functionalized keto-enamine COFs have demonstrated significantly enhanced CO₂ uptake (an increase of 28–44%) and high CO₂/N₂ selectivity compared to their non-functionalized analogues, making them highly promising materials for carbon capture applications.[1]
This guide will focus on the solvothermal synthesis of a 2D COF featuring a highly stable β-ketoenamine linkage, which is formed through the reaction of 1,3,5-triformylphloroglucinol (Tp) with an amine-based linker.[6][7] This linkage confers exceptional chemical and thermal stability to the resulting framework.
Core Principles of Solvothermal Synthesis for COFs
Solvothermal synthesis is the most prevalent and effective method for obtaining highly crystalline COF materials.[8][9] The process involves the reaction of molecular building blocks in a suitable solvent system under elevated temperature and pressure in a sealed vessel. The key to successful COF synthesis lies in balancing the rates of the reversible bond formation and error-correction processes, which allows for the growth of a thermodynamically stable, ordered crystalline structure over a kinetically controlled amorphous polymer.
Key Experimental Parameters
Several factors critically influence the outcome of a solvothermal COF synthesis:
-
Monomer Selection & Stoichiometry: The geometry of the building blocks (e.g., C₃-symmetric aldehydes and C₂-symmetric amines) dictates the topology of the final framework. Precise stoichiometric ratios are crucial for achieving high-quality, crystalline material.
-
Solvent System: The choice of solvent is paramount. It must sufficiently dissolve the monomers to facilitate the reaction but not so well that the forming COF remains in solution. Often, a mixture of solvents (e.g., a polar aprotic solvent and a non-polar solvent like mesitylene) is used to control the nucleation and growth rates.[10]
-
Temperature: The reaction temperature provides the necessary energy for bond formation and, crucially, for the reverse reaction to occur. This reversibility allows for "proofreading" and the correction of defects, leading to a more crystalline product. For imine and keto-enamine based COFs, temperatures around 120 °C are typical.
-
Reaction Time: COF crystallization is often a slow process. Reaction times of several days (typically 3 days or longer) are required to allow the system to reach thermodynamic equilibrium and maximize crystallinity.[9]
-
Catalyst: Many COF syntheses, particularly those forming imine bonds, utilize an acidic catalyst (e.g., acetic acid) to accelerate the reversible Schiff base reaction. However, the formation of highly stable β-ketoenamine COFs from the reactive 1,3,5-triformylphloroglucinol (Tp) monomer can often proceed efficiently without an external catalyst.[2]
Detailed Protocol: Synthesis of a Model Chlorophenyl COF (Tp-ClPDA)
This protocol describes the synthesis of a chlorophenyl-functionalized COF from 1,3,5-triformylphloroglucinol (Tp) and 2-chloro-1,4-phenylenediamine (ClPDA).
Materials & Equipment
| Reagent/Material | Grade | Supplier |
| 1,3,5-Triformylphloroglucinol (Tp) | >98% | TCI, Sigma-Aldrich, etc. |
| 2-Chloro-1,4-phenylenediamine (ClPDA) | >98% | TCI, Sigma-Aldrich, etc. |
| 1,4-Dioxane | Anhydrous, >99.8% | Commercial Supplier |
| Mesitylene | Anhydrous, >99% | Commercial Supplier |
| Tetrahydrofuran (THF) | Reagent Grade | Commercial Supplier |
| Ethanol | Absolute | Commercial Supplier |
| Pyrex Tube (10 mL) | Heavy-walled | N/A |
| Schlenk Line / High-Vacuum Pump | N/A | N/A |
| Laboratory Oven | Capable of 120 °C | N/A |
| Soxhlet Extraction Apparatus | N/A | N/A |
| Ultrasonicator Bath | N/A | N/A |
Synthesis Workflow Diagram
Caption: Solvothermal synthesis workflow for chlorophenyl COFs.
Step-by-Step Procedure
-
Monomer Preparation: In a 10 mL Pyrex tube, combine 1,3,5-triformylphloroglucinol (Tp) (e.g., 42.0 mg, 0.20 mmol) and 2-chloro-1,4-phenylenediamine (ClPDA) (e.g., 42.8 mg, 0.30 mmol).
-
Causality Note: A 2:3 molar ratio of C₃-symmetric aldehyde to C₂-symmetric amine is used to ensure complete reaction and formation of the desired hexagonal framework topology.
-
-
Solvent Addition & Mixing: Add a solvent mixture of 1,4-dioxane and mesitylene (1:1, v/v; e.g., 1.0 mL).
-
Causality Note: Dioxane helps dissolve the monomers, while the less polar mesitylene controls the precipitation rate, promoting crystalline growth over amorphous polymer formation.
-
-
Homogenization: Sonicate the mixture for 15 minutes to ensure the monomers are well-dispersed. The mixture will appear as a fine slurry.
-
Degassing: Attach the Pyrex tube to a Schlenk line. Perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Causality Note: Oxygen can cause side reactions at high temperatures, potentially leading to defects in the COF structure. This step is critical for obtaining high-quality material.
-
-
Sealing: While under high vacuum, flame-seal the Pyrex tube.
-
Heating: Place the sealed tube in a laboratory oven and heat at 120 °C for 3 days. A colored precipitate (typically yellow to orange/red) will form.
-
Isolation: After 3 days, remove the tube from the oven and allow it to cool completely to room temperature. Carefully open the tube and collect the solid product by filtration.
-
Washing: Wash the crude product thoroughly with tetrahydrofuran (THF) and ethanol to remove residual solvent and unreacted monomers.
-
Purification (Soxhlet Extraction): For rigorous purification, transfer the solid to a cellulose thimble and perform a Soxhlet extraction, first with THF for 24 hours, followed by ethanol for another 24 hours.
-
Causality Note: Soxhlet extraction is a highly efficient purification method that ensures any trapped monomers or oligomers are completely removed from the COF pores, which is essential for accurate porosity analysis.
-
-
Drying: Dry the purified powder in a vacuum oven at 120 °C overnight to yield the final, activated chlorophenyl COF.
Visualization of COF Formation
The formation of the chlorophenyl COF proceeds via a Schiff base condensation reaction between the aldehyde groups of Tp and the amine groups of ClPDA, followed by an irreversible keto-enol tautomerization that locks in the stable framework.
Caption: Reaction of Tp and ClPDA to form a stable keto-enamine linkage.
Expected Characterization
A self-validating protocol requires thorough characterization to confirm the successful synthesis of the target material.
-
Powder X-Ray Diffraction (PXRD): The primary technique to confirm crystallinity. A successful synthesis will yield a pattern with sharp, intense diffraction peaks at low 2θ angles, corresponding to the long-range order of the porous framework.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This confirms the formation of the desired covalent bonds. Key indicators include the disappearance of the N-H stretching bands (from the amine) and C=O stretching bands (from the aldehyde) of the monomers, and the appearance of a strong C=C stretching vibration (~1580 cm⁻¹) and a C-N stretching band (~1250 cm⁻¹) characteristic of the β-ketoenamine linkage.
-
Thermogravimetric Analysis (TGA): This assesses the thermal stability of the COF. A well-formed keto-enamine COF is expected to be stable up to 400-450 °C under an inert atmosphere.
-
Porosity Analysis (N₂ Adsorption-Desorption): A nitrogen sorption isotherm at 77 K will confirm the permanent porosity of the material. The data is used to calculate the Brunauer-Emmett-Teller (BET) surface area, which should be high for a well-activated COF.
-
X-ray Photoelectron Spectroscopy (XPS): This technique can be used to confirm the elemental composition and the presence of chlorine within the final material.
Conclusion and Outlook
The solvothermal method detailed herein provides a reliable and reproducible pathway for the synthesis of chlorophenyl-functionalized covalent organic frameworks. The precise control over monomer stoichiometry, solvent environment, and reaction temperature is critical for achieving materials with high crystallinity and porosity. The incorporation of chlorine atoms into the porous architecture offers a strategic advantage for applications requiring tailored surface polarity and enhanced molecular recognition, particularly in the field of selective gas separation. Further exploration into different chlorinated linkers and framework topologies will undoubtedly expand the library of functional COFs and unlock new opportunities in materials science and drug development.
References
-
Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges. (n.d.). National Institutes of Health. Available at: [Link]
-
Expeditious Synthesis of Covalent Organic Frameworks: A Review. (2020). The Royal Society of Chemistry. Available at: [Link]
-
1,3,5-Triformylphloroglucinol Derived β-Ketoenamine-Linked Functional Covalent Organic Frameworks with Enhanced Crystallinity and Stability-Recent Advances. (2025). PubMed. Available at: [Link]
-
Solvothermal shaping and characterization of three COFs. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis Protocols for Covalent Organic Framework (COF) Precursors. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
a Roadmap for solvothermal preparation of COF. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. (2022). MDPI. Available at: [Link]
-
Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. (n.d.). MDPI. Available at: [Link]
-
Supercritical Solvothermal Synthesis of Single-Crystalline Covalent Organic Frameworks and Their Applications. (2024). ACS Publications. Available at: [Link]
-
(a) Chemical structures of the 1,3,5-triformylphloroglucinol and... (n.d.). ResearchGate. Available at: [Link]
-
Chlorine-functionalized keto-enamine-based covalent organic frameworks for CO2 separation and capture. (2018). RSC Publishing. Available at: [Link]
-
N-heterocyclic COFs Regulate p-π Conjugation to Realize Electron Acceleration Effect and Achieve Self-Fenton Degradation of Chloramphenicol. (n.d.). ResearchGate. Available at: [Link]
-
(A) Schematic of PtCl–COF synthesis and evolution tracking of atomic... (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of covalent organic frameworks using sustainable solvents and machine learning. (n.d.). KAUST Repository. Available at: [Link]
-
Rational design of functionalized covalent organic frameworks and their performance towards CO2 capture. (2016). National Institutes of Health. Available at: [Link]
-
Covalent Organic Framework-Functionalized Magnetic CuFe2O4/Ag Nanoparticles for the Reduction of 4-Nitrophenol. (2020). MDPI. Available at: [Link]
- Porous crystalline frameworks, process for the preparation therof and their mechanical delamination to covalent organic nanosheets (cons). (2014). Google Patents.
-
Efficient synthesis of covalent organic frameworks in supercritical carbon dioxide and their application in iodine capture. (2021). RSC Publishing. Available at: [Link]
-
Green and Fast Strategies for Energy-Efficient Preparation of the Covalent Organic Framework TpPa-1. (2023). PubMed. Available at: [Link]
-
Porous Functionalized Covalent-Triazine Frameworks for Enhanced Adsorption Toward Polysulfides in Li-S Batteries and Organic Dyes. (2020). Frontiers. Available at: [Link]
-
Synthesis of covalent organic frameworks using sustainable solvents and machine learning. (2021). Semantic Scholar. Available at: [Link]
-
Solvothermal synthesis of COF-3 (A); and COF-4 (B). (n.d.). ResearchGate. Available at: [Link]
-
Magnetic COFs as catalyst for Fenton-like degradation of sulfamethazine. (2020). PubMed. Available at: [Link]
-
Synthesizing Interpenetrated Triazine-based Covalent Organic Frameworks from CO2. (2023). Wiley Online Library. Available at: [Link]
-
Triazine-based covalent organic framework aerogels for photocatalytic degradation. (2025). ResearchGate. Available at: [Link]
Sources
- 1. Chlorine-functionalized keto-enamine-based covalent organic frameworks for CO2 separation and capture - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Porous Functionalized Covalent-Triazine Frameworks for Enhanced Adsorption Toward Polysulfides in Li-S Batteries and Organic Dyes [frontiersin.org]
- 5. Rational design of functionalized covalent organic frameworks and their performance towards CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,5-Triformylphloroglucinol Derived β-Ketoenamine-Linked Functional Covalent Organic Frameworks with Enhanced Crystallinity and Stability-Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Preventing hydrolysis of tris(p-chlorophenyl)boroxin during storage
Welcome to the dedicated technical support center for tris(p-chlorophenyl)boroxin. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the storage, handling, and quality control of this moisture-sensitive reagent. Our goal is to equip you with the knowledge to prevent hydrolysis and ensure the integrity of your experiments.
Introduction to this compound and its Hydrolytic Instability
This compound is the cyclic anhydride of p-chlorophenylboronic acid. Boroxines, in general, exist in a reversible equilibrium with their corresponding boronic acids, readily hydrolyzing in the presence of water. This inherent instability to moisture is a critical factor to manage for successful application in chemical synthesis, particularly in cross-coupling reactions where the stoichiometry and purity of the boronic acid precursor are paramount.
The hydrolysis of this compound regenerates p-chlorophenylboronic acid, which can affect reaction kinetics, yield, and impurity profiles. Therefore, stringent control over storage conditions and accurate assessment of water content are essential for reproducible and reliable experimental outcomes.
Troubleshooting Guide: Identifying and Mitigating Hydrolysis
This guide will help you diagnose and address potential hydrolysis of your this compound.
Caption: Equilibrium between this compound and p-chlorophenylboronic acid.
References
-
Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Available at: [Link]
Technical Support Center: 4-Chlorophenylboronic Acid Purity & Handling
Topic: Removal of Boroxine Impurities / Re-hydration Protocols Ticket ID: #B-OH-4CL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Impurity" Misconception
Before attempting purification, it is critical to understand the nature of the contaminant. The "impurity" you are observing is likely tris(4-chlorophenyl)boroxine , the cyclic anhydride of your target molecule.
This is not a synthesis byproduct in the traditional sense (like a halide salt or catalyst residue); it is the dehydrated form of 4-chlorophenylboronic acid. These two species exist in a dynamic equilibrium driven by water content and entropy.
-
Forward Reaction (Dehydration): Driven by heat, vacuum, and desiccants.
-
Reverse Reaction (Hydrolysis): Driven by the presence of water.
Technical Directive: To "remove" the boroxine, you do not separate it; you convert it back to the acid via hydrolysis.
Diagnostic Module: Do I have the Boroxine?
Visual inspection is rarely sufficient as both species are white solids. Nuclear Magnetic Resonance (NMR) is the gold standard for differentiation.
Diagnostic Workflow
Figure 1: Decision tree for distinguishing free boronic acid from boroxine anhydride using NMR spectroscopy.
Spectroscopic Comparison Table
| Feature | 4-Chlorophenylboronic Acid | Tris(4-chlorophenyl)boroxine | Note |
| Stoichiometry | Monomer (C₆H₆BClO₂) | Trimer (C₁₈H₁₂B₃Cl₃O₃) | Boroxine is 3x the mass minus 3 H₂O. |
| ¹¹B NMR Shift | ~29.0 ppm (broad) | ~33.0 ppm (broad) | Boroxines are typically downfield (deshielded). |
| ¹H NMR (OH) | Distinct broad singlet (variable) | Absent | OH peak is concentration/solvent dependent. |
| Solubility | Moderate in water/alcohol | Low in water, high in organic | Boroxines are more lipophilic. |
Remediation Protocol: Hydrolysis & Recrystallization
To convert the boroxine back to 4-chlorophenylboronic acid, we utilize Le Chatelier’s Principle by introducing excess water during recrystallization.
Protocol 4-CPBA-HYD (Standard Hydrolysis)
Reagents:
-
Impure 4-chlorophenylboronic acid
-
Deionized Water
-
Ethanol or Acetonitrile (optional co-solvent if solubility is stubborn)
Step-by-Step Methodology:
-
Dissolution:
-
Suspend the crude solid in water (approx. 10 mL per gram).
-
Heat the suspension to 80–90°C .
-
Note: 4-chlorophenylboronic acid is sparingly soluble in cold water but soluble in hot water. If the solid does not dissolve completely, add small aliquots of Ethanol dropwise until a clear solution is obtained. Do not boil excessively , or you may strip the boronic acid via steam distillation.
-
-
Hydrolysis (The Critical Step):
-
Once dissolved, stir at elevated temperature (80°C) for 10–15 minutes . This ensures the boroxine ring opens and reacts with water molecules to reform the acid.
-
-
Crystallization:
-
Remove from heat and allow the solution to cool slowly to room temperature on the benchtop.
-
Optional: Place in an ice bath (0–4°C) for 30 minutes to maximize yield. The boronic acid will precipitate as white needles or plates.
-
-
Filtration:
-
Filter the solid using a Buchner funnel with vacuum suction.
-
Wash the cake with a small amount of ice-cold water .
-
-
Drying (The Trap):
-
WARNING: Do not dry this compound in a vacuum oven at high temperatures (>50°C). Doing so will dehydrate the product and regenerate the boroxine impurity.
-
Correct Method: Air dry on the filter paper with suction for 30 minutes, then dry in a desiccator over a mild desiccant (like CaCl₂) or simply air-dry in a fume hood for 24 hours.
-
Process Workflow
Figure 2: Workflow for the hydrolytic conversion of boroxine to boronic acid.
Frequently Asked Questions (FAQs)
Q1: Can I use the boroxine-contaminated batch for my Suzuki-Miyaura coupling without purification? A: Yes, in most cases. The boroxine will hydrolyze in situ under the basic, aqueous conditions typical of Suzuki couplings (e.g., K₂CO₃/H₂O/Dioxane). However, you must adjust your stoichiometry.
-
Correction: If you weigh out 156.3 mg of "pure" acid, you have 1.0 mmol. If that solid is actually 100% boroxine, you effectively have 3.0 mmol of boron species (after hydrolysis). This excess can lead to homocoupling byproducts or difficult purification.
-
Recommendation: If the impurity level is <10%, use as is. If >10%, purify or recalculate molecular weight based on the mixture.
Q2: Why does the boroxine keep coming back after storage? A: This is a stability issue. If stored in a very dry environment (like a desiccator with P₂O₅) or subjected to temperature fluctuations, the equilibrium shifts toward dehydration.
-
Fix: Store 4-chlorophenylboronic acid in a tightly sealed container at 4°C. Avoid desiccants that are extremely aggressive water scavengers.
Q3: My NMR in CDCl₃ looks messy. Is my product degraded? A: Not necessarily. Boronic acids often form hydrogen-bonded aggregates or partial anhydrides in non-polar solvents like Chloroform.
-
Tip: Add one drop of D₂O or CD₃OD to the NMR tube. This breaks up the aggregates and simplifies the spectrum, although it will exchange the OH protons (making them invisible).
Q4: Can I use Silica Gel Chromatography to purify it? A: Not recommended. Silica gel is slightly acidic and active. It can catalyze the dehydration to boroxine or cause the boronic acid to streak/stick to the column due to interactions with silanol groups. Recrystallization is far superior for this compound class.
References
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive text on boronic acid chemistry and equilibrium properties).
-
Santucci, L., et al. (2025). "The Boroxine–Boronic Acid Equilibrium."[1][2] Journal of the American Chemical Society. (Detailed kinetic study on the hydrolysis mechanism).
-
Tokunaga, Y., et al. (2002).[2] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles, 57(5), 787-790.[2]
-
Sigma-Aldrich (Merck). (n.d.). 4-Chlorophenylboronic acid Product Specification & SDS. (Confirming physical properties and handling safety).
Sources
Optimizing reversibility of boroxine formation in COF synthesis
<Technical Support Center: Boroxine-Linked COF Synthesis
Last Updated: 2026-02-03
Introduction: The Crystallinity Conundrum in Boroxine COFs
Covalent Organic Frameworks (COFs) built upon boroxine linkages represent a foundational class of porous crystalline polymers.[1] Their synthesis, which relies on the self-condensation of boronic acids, is in principle an elegant example of dynamic covalent chemistry.[2] This process should allow for "error-correction" as misplaced monomers can detach and re-attach, ultimately leading to a highly ordered, crystalline structure. The key to this error correction is the reversibility of the boroxine ring formation.[3]
However, researchers frequently encounter what can be called the "crystallinity conundrum": the very conditions that drive the formation of the boroxine rings can also accelerate the precipitation of amorphous or poorly crystalline material.[4][5] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in the chemical principles governing the boroxine-boronic acid equilibrium, to help you navigate this challenge and optimize the reversibility of your synthesis.
Core Principle: The Boroxine-Boronic Acid Equilibrium
The entire synthesis hinges on a single, crucial equilibrium: the dehydration of three boronic acid monomers to form one boroxine ring, releasing three molecules of water.[6][7][8]
3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O
Achieving a highly crystalline COF is a balancing act. The reaction must be reversible enough to allow for the correction of defects, but irreversible enough to lock in the crystalline framework once it forms.[3][9] The presence of water is the primary factor controlling this equilibrium; it is both a byproduct of the forward reaction and a reagent for the reverse (hydrolysis) reaction.[10][11][12]
Diagram: Boroxine Formation Equilibrium
The following diagram illustrates the dynamic equilibrium central to boroxine COF synthesis. Optimizing conditions to favor reversibility during the initial growth phase is critical for achieving high crystallinity.
Caption: The reversible condensation-hydrolysis equilibrium in boroxine COF synthesis.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during boroxine COF synthesis in a question-and-answer format.
Problem Category 1: Low Crystallinity or Amorphous Product
Q1: My powder X-ray diffraction (PXRD) pattern shows only broad humps or very weak, broad peaks. What's the primary cause?
A1: This is the most common issue and typically points to a reaction rate that is too fast, leading to rapid precipitation of kinetically-trapped amorphous oligomers before they can organize into a crystalline framework. The reversibility required for error correction is insufficient.[4][5] The strong stacking interactions between the aromatic monomers can also accelerate this process, causing the material to crash out of solution.[5]
Q2: How can I slow down the reaction to improve crystallinity?
A2: You must modulate the reaction environment to favor reversibility and slow down the precipitation rate. Here are the key parameters to adjust:
-
Solvent System: This is your most powerful tool. The role of the solvent is not just to dissolve the monomers but to act as a kinetic modulator.[13] A mixture of solvents is often ideal. For example, in the synthesis of COF-1, a classic system is a 1:1 mixture of mesitylene and 1,4-dioxane .[13]
-
Dioxane is a good solvent for the boronic acid monomers and, as a hydrogen-bond acceptor, it helps to stabilize the monomers and intermediates, slowing the reaction.[10]
-
Mesitylene has a higher boiling point and is less polar, which helps to control the removal of water and promotes the final crystallization step.
-
-
Water Content: While water is a byproduct to be removed, its complete absence at the start can prevent reversibility. Adding a controlled amount of water or using solvents that are not rigorously anhydrous can provide the necessary hydrolytic environment for error correction, especially in the early stages of the reaction.[11][14]
-
Temperature Profile: Instead of holding the reaction at a high temperature (e.g., 120°C) for the entire duration, consider a temperature ramp. A slower ramp or an initial period at a lower temperature (e.g., 80-90°C) can promote the formation of ordered nuclei. A subsequent increase in temperature can then drive the growth of the crystalline framework. A slow cooling process is also crucial as it allows the system to remain near equilibrium as it transitions from a reversible to an irreversible state.[9]
Problem Category 2: Poor Yield or No Product Formation
Q3: I'm not getting any precipitate, or the yield is extremely low. What could be wrong?
A3: This suggests the equilibrium is pushed too far towards the boronic acid monomers (reactants). The primary culprits are excess water or an inappropriate thermal environment.
-
Excess Water: The boroxine linkage is hydrolytically sensitive.[3] If your solvents are too wet or the reaction vessel is not properly sealed, the water byproduct cannot be effectively removed, preventing the equilibrium from shifting towards the boroxine product.
-
Dehydrating Agents: In some systems, especially mechanochemical or room-temperature syntheses, a dehydrating agent is necessary to drive the reaction. Using agents like trimethylboroxine can effectively scavenge water and shift the equilibrium.[3][15]
-
Insufficient Temperature: The condensation reaction is an endothermic process.[8] If the temperature is too low, you may not be providing enough energy to overcome the activation barrier and drive off the water. Ensure your reaction temperature is appropriate for the chosen solvent system (typically 100-120°C for solvothermal methods).[2]
Problem Category 3: Inconsistent Results and Poor Reproducibility
Q4: My results vary significantly between batches, even when I follow the same protocol. Why?
A4: Reproducibility issues often stem from subtle, uncontrolled variables.
-
Monomer Purity: Boronic acids can dehydrate over time to form cyclic anhydrides (boroxines) or linear anhydrides in the bottle. The exact composition of your starting material can therefore vary. It is crucial to use monomers of the highest purity or to consider pre-treatment strategies.
-
Atmosphere Control: The reaction is sensitive to water. Ensure you are using consistent techniques for sealing your reaction vessels (e.g., flame-sealing borosilicate tubes) and that the headspace contains an inert gas (N₂ or Ar).
-
Solvent Batch and Water Content: The water content in "anhydrous" solvents can vary between suppliers and even between bottles. For maximum reproducibility, consider using a freshly opened bottle of high-grade anhydrous solvent for each reaction series or standardize the water content by adding a specific, small amount.
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing and solving common issues in boroxine COF synthesis.
Caption: A workflow for troubleshooting common boroxine COF synthesis outcomes.
Advanced Optimization & Protocols
Modulating Reversibility with Catalysts
While solvothermal synthesis often proceeds without an external catalyst, modulating the reaction rate can sometimes be achieved with additives.
-
Acid Catalysis: Protic or Lewis acids can catalyze both the forward (condensation) and reverse (hydrolysis) reactions. The goal is to lower the activation energy, allowing the system to reach equilibrium and find its thermodynamic crystalline minimum more effectively.[4] However, this is a delicate balance, as too much catalyst can accelerate the reaction uncontrollably. Acetic acid is a common choice in related COF syntheses.
-
Base Catalysis: N-donor Lewis bases can interact with the boronic acid moieties and influence the equilibrium.[16] This approach is less common for boroxine COFs but represents an area for exploration.
Data Summary: Key Synthesis Parameters
| Parameter | Objective | Typical Starting Point | Rationale & Key Insight |
| Solvent Ratio | Control reaction rate & solubility | 1:1 (v/v) Mesitylene:Dioxane | Dioxane solvates monomers, slowing precipitation; Mesitylene controls water removal at high temp. The ratio is a critical tuning parameter.[4][13] |
| Temperature | Drive dehydration; control kinetics | 120 °C (isothermal) or Ramp (80°C -> 120°C) | Isothermal can be too fast. A ramp or slow cooling allows for nucleation followed by growth, enhancing crystallinity.[2][9] |
| Water Content | Enable error-correction | Use "as-is" anhydrous solvents | Trace water is essential for reversibility. Overly aggressive drying can be detrimental. The equilibrium is highly sensitive to water.[10][11] |
| Reaction Time | Allow for crystallization | 72 hours | Dynamic covalent chemistry requires time for the system to self-correct and crystallize. Short reaction times often yield amorphous material.[2] |
Protocol: Standard Solvothermal Synthesis of COF-1
This protocol provides a baseline for synthesizing COF-1, a prototypical boroxine-linked framework, from 1,4-benzenediboronic acid (BDBA).
-
Preparation: Place 30 mg of BDBA into a 10 mL borosilicate glass tube.
-
Solvent Addition: Add 0.5 mL of mesitylene and 0.5 mL of 1,4-dioxane (both high-purity, anhydrous grade) to the tube.
-
Sonication: Briefly sonicate the mixture to ensure the monomer is well-dispersed.
-
Flash Freeze: Submerge the bottom of the tube in liquid nitrogen until the solvent mixture is completely frozen. This prevents splashing during evacuation.
-
Evacuation & Sealing: Connect the tube to a high-vacuum line and evacuate. While under vacuum, use a high-temperature torch to carefully seal the neck of the tube.
-
Heating: Place the sealed tube in a pre-heated oven at 120°C and maintain this temperature for 72 hours.
-
Isolation: After cooling to room temperature, carefully break open the tube. Collect the resulting white powder by filtration.
-
Washing: Wash the product extensively with anhydrous acetone and anhydrous tetrahydrofuran (THF) to remove any unreacted monomer and oligomers.
-
Drying: Dry the final product under vacuum at ~100°C overnight to yield the pure, porous COF-1.
-
Characterization: Confirm crystallinity and structure using Powder X-ray Diffraction (PXRD) and assess porosity via N₂ sorption analysis.
References
-
De Feyter, S., et al. (2021). Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. Materials Advances. [Link]
-
Various Authors. (n.d.). Synthesis of boroxine-linked COF-1 via the self-condensation of... ResearchGate. [Link]
-
Roy, A., & Parthasarathi, R. (2014). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH. [Link]
-
Various Authors. (n.d.). (A) Formation of a boroxine-linked COF as a monolayer when confined to... ResearchGate. [Link]
-
Spitzer, S., et al. (2017). Solvent-free on-surface synthesis of boroxine COF monolayers. The Royal Society of Chemistry. [Link]
-
Various Authors. (n.d.). Solvent-free on-surface synthesis of boroxine COF monolayers. OUCI. [Link]
-
Various Authors. (n.d.). Boroxine formation reaction mechanism as calculated by DFT. The first... ResearchGate. [Link]
-
Li, B., et al. (2022). Recent advances in room-temperature synthesis of covalent organic frameworks. NIH. [Link]
-
Hamzehpoor, E., et al. (2024). Mechanochemical Synthesis of Boroxine-linked Covalent Organic Frameworks. OpenReview. [Link]
-
Hamzehpoor, E., et al. (2021). Synthesis of Boroxine and Dioxaborole Covalent Organic Frameworks via Transesterification and Metathesis of Pinacol Boronates. Journal of the American Chemical Society. [Link]
-
Westcott, S. A., et al. (2025). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]
-
Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]
-
Hamzehpoor, E., et al. (2024). Mechanochemical Synthesis of Boroxine-linked Covalent Organic Frameworks. ChemRxiv. [Link]
-
Côté, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks. Science. [Link]
-
Various Authors. (n.d.). Role of water in the formation of the boroxine structure and... ResearchGate. [Link]
-
Various Authors. (n.d.). Boronic-Acid-derived covalent organic frameworks: From synthesis to applications. ResearchGate. [Link]
-
Wikipedia Contributors. (n.d.). Boroxine. Wikipedia. [Link]
-
Gutzler, R., et al. (2014). Growth of boronic acid based two-dimensional covalent networks on a metal surface under ultrahigh vacuum. Chemical Communications. [Link]
-
Various Authors. (2019). Covalent Organic Frameworks: Promising Materials as Heterogeneous Catalysts for C-C Bond Formations. MDPI. [Link]
-
Various Authors. (n.d.). Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5. ResearchGate. [Link]
-
Westcott, S. A., et al. (2025). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]
-
Grünwald, S., & Vissers, T. (2018). Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5. PubMed. [Link]
-
Various Authors. (n.d.). Common modes for loss of crystallinity and porosity in COFs: bond breakage, loss of stacking order, and pore collapse. ResearchGate. [Link]
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- 1. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 2. Recent advances in room-temperature synthesis of covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openreview.net [openreview.net]
- 4. Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00008J [pubs.rsc.org]
- 5. Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Growth of boronic acid based two-dimensional covalent networks on a metal surface under ultrahigh vacuum - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02678K [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. researchgate.net [researchgate.net]
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- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
Solubility issues of tris(p-chlorophenyl)boroxin in THF and Toluene
Topic: Solubility & Stability Troubleshooting in THF and Toluene
Executive Summary
Users frequently report inconsistent solubility of tris(p-chlorophenyl)boroxin (also known as 4-chlorophenylboronic anhydride) in Tetrahydrofuran (THF) and Toluene.
The Core Insight: In 90% of cases, "solubility issues" with this compound are actually speciation issues . This compound exists in a dynamic equilibrium with its precursor, 4-chlorophenylboronic acid . The species you have in solution depends entirely on the water content and temperature of your solvent system.
-
In Toluene: The issue is usually temperature-dependent precipitation or incomplete dehydration during synthesis.
-
In THF: The issue is usually hydrolysis due to "wet" solvent, or Lewis-acid coordination changing the solution viscosity/behavior.
The Chemistry of Solubility (The "Why")
To troubleshoot effectively, you must understand the equilibrium. Boroxines are cyclic trimers formed by the dehydration of boronic acids.[1] This reaction is reversible.
The Equilibrium Equation:
-
Forward Reaction (Dehydration): Driven by heat and the removal of water (entropy-driven). Favored in boiling Toluene (Dean-Stark conditions).
-
Reverse Reaction (Hydrolysis): Driven by the presence of water. Favored in ambient THF if the solvent is not strictly anhydrous.
Impact of the p-Chloro Substituent: The electron-withdrawing chlorine atom at the para position increases the Lewis acidity of the boron center compared to a standard phenyl ring. This makes the boroxin more susceptible to nucleophilic attack by water (hydrolysis) and stronger coordination with THF (adduct formation).
Visualizing the Pathway
The following diagram illustrates the dynamic relationship between the species and solvents.
Caption: Fig 1. The speciation of p-chlorophenyl boron species is dictated by water availability and solvent coordination.
Troubleshooting Guide: Toluene
Context: Toluene is the preferred solvent for synthesizing or recrystallizing the boroxin because it forms an azeotrope with water, allowing you to drive the equilibrium to the right.
Common Symptom: "I dissolved the solid in hot toluene, but a white precipitate formed immediately upon cooling."
| Potential Cause | Mechanism | Corrective Action |
| Hydrolysis (Moisture) | If the toluene is "wet" (even ppm levels), the boroxin hydrolyzes back to the boronic acid. The boronic acid is significantly less soluble in cold toluene than the boroxin, causing it to crash out. | Dry the Toluene: Use molecular sieves (3Å or 4Å) or distill over Na/Benzophenone. Re-Azeotrope: Reflux the mixture with a Dean-Stark trap to remove water. |
| Saturation | The boroxin has limited solubility in cold toluene. | Titrate Concentration: Ensure concentration is < 0.1 M for room temp stability. For higher concentrations, maintain temperature > 40°C. |
Protocol: The "Dean-Stark" Fix If you suspect your boroxin has partially hydrolyzed in toluene:
-
Attach a Dean-Stark trap filled with dry toluene to your flask.
-
Reflux the solution for 2–4 hours.
-
Monitor the trap for water droplets.
-
Cool slowly under an inert atmosphere (Argon/Nitrogen).
Troubleshooting Guide: THF (Tetrahydrofuran)
Context: THF is often used for reactions (e.g., Suzuki couplings) where the boroxin is a reagent.
Common Symptom: "The solution became viscous," or "Solubility decreased over time," or "NMR shows broad peaks."
| Potential Cause | Mechanism | Corrective Action |
| Lewis Acid-Base Complex | Boron is electron-deficient.[2][3][4] THF (oxygen lone pair) coordinates to the Boron. This is normal but changes the effective molecular weight and diffusion properties (viscosity). | Acceptance: This is chemically inherent. If this coordination interferes with your reaction, switch to a non-coordinating solvent like CH₂Cl₂ or Toluene. |
| Wet THF (Hydrolysis) | THF is hygroscopic. Water ingress converts Boroxin | Strict Anhydrous Techniques: Use THF from a solvent purification system (SPS) or freshly distilled. Store over sieves. |
Diagnostic Experiment: The "Water Spike" Test If you are unsure if you have the Boroxin or the Acid in THF:
-
Take an aliquot of your solution.
-
Add 1-2 drops of water.
-
Observation:
-
If it remains clear: You likely already had Boronic Acid (or the Acid is very soluble).
-
If it precipitates or heats up slightly: You had the Boroxin, and you just hydrolyzed it.
-
FAQ & Quick Reference
Q: How can I confirm I actually have the boroxin and not the acid?
A: Use
-
Boronic Acid: Typically appears around 28–30 ppm (broad).
-
Boroxin: Typically shifted upfield to 19–22 ppm (broad).
-
Note: In coordinating solvents like THF, these shifts may converge due to solvent adducts. Run NMR in CDCl₃ or C₆D₆ for clearest distinction.
Q: Can I store the solution? A:
-
In Toluene: Yes, if sealed under Argon. If it precipitates, reheat to redissolve.
-
In THF: Not recommended for long periods. THF absorbs atmospheric moisture through standard septa, slowly hydrolyzing the compound. Prepare fresh.
Q: Why is the p-chloro derivative harder to handle than the phenyl? A: The chlorine withdraws electron density, making the boron center more "hungry" for electrons (Lewis acidic). It grabs water and THF more aggressively than the unsubstituted phenylboroxin.
Interactive Troubleshooting Workflow
Caption: Fig 2. Step-by-step decision tree for diagnosing solubility issues.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
IUPAC. (2014). Compendium of Chemical Terminology (Gold Book). "Boroxines."[5][6][7] Link
-
Tokunaga, Y., et al. (2002). "Thermodynamic Studies on the Formation of Boroxines." Macromolecules. (Demonstrates the entropy-driven equilibrium). Link
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying THF and Toluene). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Boroxine Condensation Reactions
Welcome to the technical support center for boroxine condensation reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize boronic acids and aim to maximize the yield and purity of their corresponding boroxines. As six-membered cyclotrimeric anhydrides of boronic acids, boroxines are pivotal reagents in organic synthesis, including Suzuki-Miyaura couplings, and are foundational for creating advanced materials like Covalent Organic Frameworks (COFs).[1][2]
However, the synthesis of boroxines is governed by a sensitive equilibrium that can be challenging to control. This guide moves beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to troubleshoot common issues and systematically improve your experimental outcomes.
Section 1: The Core Equilibrium - The Root of All Challenges
The condensation of boronic acids into a boroxine is a reversible dehydration reaction.[3] Understanding and controlling this equilibrium is the single most important factor for achieving high yields.
The Reaction: 3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O[1][2]
This equilibrium is thermodynamically characterized as being endothermic (enthalpically unfavorable, ΔH > 0) but entropically favorable (ΔS > 0).[4] The driving force is the release of three water molecules for every boroxine ring formed.[3][4] This has two critical implications for your experimental design:
-
Water is the Enemy of High Yield: According to Le Châtelier's principle, the presence of water, the product of the condensation, will shift the equilibrium to the left, favoring the boronic acid starting material and suppressing the yield of your desired boroxine.[4]
-
Heat is Your Ally: Because the reaction is entropy-driven, increasing the reaction temperature will favor the forward reaction, promoting the formation of the boroxine.[4]
The mechanism proceeds through the Lewis acidic boron center of one boronic acid molecule being attacked by a hydroxyl oxygen of another, forming a transient tetravalent boron intermediate which then eliminates a molecule of water.[5] This process repeats until the stable six-membered ring is formed.[5]
Caption: The reversible equilibrium between boronic acid and boroxine.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing water to drive the reaction forward?
The choice of dehydration method is critical and depends on your reaction scale, the thermal stability of your substrate, and available equipment.
-
Azeotropic Distillation: This is the most common and effective method for moderate to large-scale reactions. It involves refluxing the boronic acid in a solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene, or a xylenes/isopropanol mixture). As the azeotrope boils, water is continuously removed from the reaction mixture and can be collected in a Dean-Stark trap. This physically removes the water, providing a powerful and continuous driving force for the reaction.[1]
-
Chemical Dehydrating Agents: For smaller-scale reactions or when substrates are temperature-sensitive, chemical desiccants are a good choice.
-
Anhydrous MgSO₄ or Na₂SO₄: Mild, inexpensive, and easily removed by filtration. Suitable for many applications but may not be aggressive enough for stubborn equilibria.
-
Activated Molecular Sieves (3Å or 4Å): Very effective at scavenging water. They should be activated by heating under vacuum immediately before use. They are introduced directly into the reaction flask.
-
Aggressive Reagents (P₂O₅, concentrated H₂SO₄): These are extremely powerful dehydrating agents but are often too harsh for complex molecules, potentially causing side reactions or degradation. They are typically used only in specific, robust cases.[1]
-
-
High Vacuum & Heat: Simply heating the boronic acid solid under a high vacuum is a solvent-free method to drive off water and is often used for final product drying or for very stable substrates.[6]
Q2: How do I select the right solvent?
Solvent choice directly influences the position of the equilibrium.
-
For Azeotropic Distillation: Toluene is the standard choice. It forms an azeotrope with water at 85°C and is relatively inert. For higher boiling points to increase reaction rates, xylenes can be used.
-
For Reactions with Chemical Desiccants: The equilibrium is highly solvent-dependent.[7]
-
Favorable Solvents: Non-polar, non-hydrogen-bonding solvents like chloroform (CDCl₃) or carbon tetrachloride (CCl₄) are known to shift the equilibrium in favor of the boroxine.[1][4]
-
Unfavorable Solvents: Hydrogen-bond accepting solvents, such as THF and dioxane, can stabilize the boronic acid monomer, shifting the equilibrium away from the desired product.[7]
-
Q3: What role do the boronic acid's electronic properties play?
The electronic nature of the 'R' group on the boronic acid influences the stability of the resulting boroxine. Generally, aryl boronic acids with electron-donating groups (e.g., -OMe, -Me) at the para-position tend to favor boroxine formation more readily than those with electron-withdrawing groups (e.g., -NO₂, -CF₃).[3][4] This is because electron-donating groups can better stabilize the electron-deficient boron centers within the boroxine ring.[8]
Section 3: Troubleshooting Guide
Problem: My yield is very low, and NMR analysis shows predominantly unreacted boronic acid.
This is the most common issue and almost always points to inefficient water removal.
-
Plausible Cause 1: Incomplete Dehydration. Your chosen method is not removing water effectively enough to shift the equilibrium.
-
Solution (Azeotropic Distillation):
-
Check Your Apparatus: Ensure your Dean-Stark trap is functioning correctly and there are no leaks in the system.
-
Increase Reflux Time: Some condensations are slow. Ensure you are refluxing long enough for all the water to be removed. Monitor the collection of water in the trap; the reaction is typically complete when water ceases to collect.
-
Solvent Choice: Ensure your solvent is truly anhydrous before starting.
-
-
-
Plausible Cause 2: Inappropriate Solvent. You are using a solvent that stabilizes the starting material.
-
Solution: If not performing azeotropic removal, switch to a non-polar, non-hydrogen-bonding solvent like chloroform.[4]
-
-
Plausible Cause 3: Insufficient Temperature. The reaction is entropically driven and requires heat.
-
Solution: Increase the reaction temperature by switching to a higher-boiling solvent (e.g., from toluene to xylene) or by carefully increasing the oil bath temperature, provided your substrate is stable.
-
Problem: I successfully isolated my boroxine, but it decomposed back to the boronic acid upon storage.
Boroxines are susceptible to hydrolysis and can revert to their corresponding boronic acids upon exposure to atmospheric moisture.[3][4]
-
Plausible Cause: Exposure to Moisture. The product was exposed to water during workup or storage.
-
Solution 1: Anhydrous Workup: After the reaction is complete, ensure all workup steps are performed under anhydrous conditions. Use dried solvents for any washing or recrystallization steps.
-
Solution 2: Proper Storage: Store the final, dried product in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite®) or in a glovebox under an inert atmosphere (N₂ or Ar).
-
Solution 3: Co-evaporation: Before final drying, dissolve the crude product in an anhydrous solvent like toluene and evaporate it on a rotary evaporator. This can help azeotropically remove trace amounts of residual water. Repeat 2-3 times.
-
Section 4: Standard Operating Protocols
Protocol 4.1: General Procedure for Boroxine Synthesis via Azeotropic Distillation
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (N₂ or Ar).
-
Charging the Flask: To the flask, add the boronic acid (1.0 eq) and a suitable volume of toluene to create a 0.1-0.5 M solution.
-
Reaction: Heat the mixture to a vigorous reflux using an oil bath. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing until water no longer collects in the trap (this can take anywhere from 2 to 24 hours, depending on the substrate). The reaction can be monitored by taking small aliquots (under inert atmosphere) and analyzing by ¹H NMR or TLC.
-
Workup: Once complete, allow the reaction to cool to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification & Drying: The crude boroxine can often be used directly. If purification is needed, recrystallization from a hot, anhydrous non-polar solvent (e.g., hexanes, toluene) may be performed. The final product must be dried thoroughly under high vacuum to remove all residual solvent and water.
Protocol 4.2: Small-Scale Boroxine Synthesis using Molecular Sieves
-
Setup: Add the boronic acid (1.0 eq) and a magnetic stir bar to an oven-dried, inert-atmosphere-flushed flask.
-
Reagent Addition: Add freshly activated 4Å molecular sieves (approximately 1-2 times the weight of the boronic acid). Add anhydrous solvent (e.g., chloroform or toluene) to create a 0.1-0.5 M solution.
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux, depending on the substrate's reactivity).
-
Monitoring: Monitor the reaction by TLC or by taking aliquots, filtering them through a small plug of celite to remove the sieves, and analyzing by NMR.
-
Workup: Upon completion, filter the reaction mixture to remove the molecular sieves, washing the sieves with additional anhydrous solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the boroxine. Dry thoroughly under high vacuum.
Section 5: Data & Visualization
Table 1: Comparison of Common Dehydration Methods
| Method | Mechanism | Pros | Cons | Best Suited For |
| Azeotropic Distillation | Physical removal of water via a low-boiling azeotrope.[1] | Highly effective; continuous removal; scalable. | Requires elevated temperatures; requires specific glassware (Dean-Stark). | Medium to large-scale synthesis (>1g); thermally robust substrates. |
| Molecular Sieves (4Å) | Traps water molecules within its porous structure. | Mild conditions; effective; easy to use on a small scale. | Can be slow; must be activated; stoichiometric, not catalytic. | Small-scale (<1g) or temperature-sensitive substrates. |
| Anhydrous MgSO₄/Na₂SO₄ | Forms hydrates to sequester water. | Inexpensive; mild; easily filtered. | Lower water-absorbing capacity than sieves; may not be effective enough. | Pre-drying of solvents; reactions with very favorable equilibria. |
| High Vacuum & Heat | Evaporation of water under reduced pressure.[6] | Solvent-free; simple for final product drying. | Requires high temperatures; only suitable for solid, non-volatile compounds. | Final drying step; synthesis of very simple, stable boroxines. |
Diagrams
Caption: A decision tree for troubleshooting low boroxine yields.
References
-
Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC, NIH. [Link]
-
Kua, J., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R-B(OH)(2) (R = H, H3C, H2N, HO, and F): A Computational Investigation. Eckerd College Publications. [Link]
-
Gale, E., et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. CNR-IRIS. [Link]
-
Ishihara, K., & Yamamoto, H. (2011). Intramolecular Dehydrative Condensation of Dicarboxylic Acids with Brønsted Base-Assisted Boronic Acid Catalysts. Australian Journal of Chemistry. [Link]
-
Iovine, P. M., & Kua, J. (2010). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. PubMed. [Link]
- US Patent 3397954A. Process for dehydrating boric acid.
-
Various Authors. (2024). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]
-
Various Authors. (2009). Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. [Link]
-
Various Authors. The development of optimized conditions for ligated boroxine formation. ResearchGate. [Link]
-
Tokunaga, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. HETEROCYCLES, Vol. 87, No. 5. [Link]
-
Wikipedia contributors. (2023). Boroxine. Wikipedia. [Link]
-
Tokunaga, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. University of Fukui Repository. [Link]
-
Butts, C. P., et al. (2021). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]
Sources
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boroxine - Wikipedia [en.wikipedia.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
Technical Support Center: Boroxine Precipitation in Non-Polar Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging issue in synthetic chemistry: the precipitation of boroxines from non-polar solvents. As cyclic anhydrides of boronic acids, boroxines are crucial intermediates, but their dynamic equilibrium and variable solubility can complicate reaction workups and product purifications. This resource offers field-proven insights and solutions to manage these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are boroxines and why do they form?
A: Boroxines are six-membered heterocyclic compounds consisting of alternating boron and oxygen atoms.[1][2] They are the cyclotrimeric anhydrides of boronic acids, formed by the dehydration of three boronic acid molecules.[1][3] This reaction is a reversible equilibrium that can be driven forward by removing water, often through azeotropic distillation with solvents like toluene or by using a drying agent.[3] The formation is a condensation process that can occur both in solution and in the solid state.[4][5]
The core equilibrium is: 3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O (Boronic Acid ⇌ Boroxine + Water)
This equilibrium is central to understanding and troubleshooting precipitation issues.
Caption: The reversible equilibrium between boronic acids and boroxines.
Q2: Why is precipitation of boroxines in non-polar solvents such a common problem?
A: This issue stems from a combination of factors related to the boronic acid-boroxine equilibrium and solubility principles:
-
Solubility Mismatch: Boronic acids, with their polar hydroxyl groups, tend to have very low solubility in non-polar solvents like hexane, heptane, or toluene. Their corresponding boroxines are generally less polar and thus more soluble in these solvents. However, boroxine solubility is still finite and highly dependent on the specific 'R' group and temperature.
-
Equilibrium Shifts: The position of the equilibrium is sensitive to trace amounts of water.[5] If a boroxine solution in a non-polar solvent is exposed to atmospheric moisture, hydrolysis can occur, shifting the equilibrium back towards the boronic acid.[2][6] Since the boronic acid is often much less soluble than the boroxine in that solvent, it precipitates out.
-
Temperature Dependence: Solubility of both species typically decreases as the temperature is lowered. A boroxine solution that is stable at reflux or room temperature may become supersaturated upon cooling (e.g., for crystallization or storage), leading to precipitation of the boroxine itself.
-
Impurities: Insoluble impurities from the boronic acid starting material or side products can act as nucleation sites, initiating precipitation even in solutions that are not fully saturated.
Detailed Troubleshooting Guide
Scenario 1: An amorphous white solid crashed out of my reaction mixture in toluene upon cooling.
Q: I ran a reaction to form a boroxine in toluene with a Dean-Stark trap. The solution was clear at reflux, but a white, amorphous solid precipitated upon cooling to room temperature. What is it, and how can I resolve this?
A: This is a classic solubility problem. The precipitate is most likely the boroxine itself, which was soluble at high temperatures but has limited solubility at room temperature. The amorphous nature suggests rapid precipitation from a supersaturated solution rather than slow, controlled crystallization.
Diagnostic & Resolution Protocol:
-
Confirmation:
-
Take a small sample of the slurry and gently warm it. If the solid redissolves, it confirms a temperature-dependent solubility issue.
-
Isolate a small amount of the solid by filtration. Analyze it by ¹H NMR or IR spectroscopy. The absence of a broad -OH peak (around 3200-3400 cm⁻¹) in the IR spectrum and sharp signals in the NMR can help confirm it is the boroxine, not the boronic acid.[7]
-
-
Immediate Solution (Re-dissolution):
-
Gentle Reheating: Warm the mixture to the minimum temperature required to redissolve the solid. Use the solution immediately for the next step while warm to prevent re-precipitation.
-
Co-Solvent Addition: If the material needs to be handled at room temperature, add a small amount of a slightly more polar, miscible co-solvent (e.g., THF, Dichloromethane) dropwise until the solid dissolves. Be mindful that this will alter the polarity of your solvent system, which may affect subsequent reactions or purifications.
-
-
Long-Term Prevention:
-
Solvent Selection: The chosen solvent may not be optimal. Consult solubility data if available, or perform small-scale solubility tests. Toluene is common, but for some boroxines, a slightly more polar solvent like chlorobenzene or a mixed solvent system might be necessary.
-
Concentration Adjustment: You may be operating at too high a concentration. Rerunning the reaction at a greater dilution can keep the boroxine in solution upon cooling.
-
Data Summary: Solvent Considerations
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Case |
|---|---|---|---|
| n-Hexane | 0.1 | 69 | Good for precipitating polar impurities, poor for dissolving boroxines. |
| Toluene | 2.4 | 111 | Standard for azeotropic water removal; moderate boroxine solubility. |
| Dichloromethane | 3.1 | 40 | Higher solubility for many boroxines, but low boiling point. |
| Tetrahydrofuran (THF) | 4.0 | 66 | Good co-solvent to increase solubility, but can coordinate to boron. |
Scenario 2: My isolated boroxine won't fully dissolve in a non-polar solvent for a subsequent reaction.
Q: I have a solid, isolated boroxine that I need to dissolve in hexane for a Suzuki-Miyaura coupling, but a significant portion remains as an insoluble solid. What's happening?
A: This issue is often caused by partial hydrolysis of the boroxine back to its corresponding boronic acid during storage or handling. Boronic acids are generally insoluble in very non-polar solvents like hexane.[8]
Troubleshooting Workflow:
Caption: Diagnostic workflow for insoluble boroxine-related solids.
Experimental Protocol: In-Situ Dehydration
If you suspect boronic acid contamination is the cause of insolubility:
-
Setup: To your flask containing the boroxine/boronic acid mixture and the desired non-polar solvent (e.g., toluene is better than hexane for this), add a magnetic stir bar and fit it with a Dean-Stark trap and condenser.
-
Azeotropic Removal: Heat the mixture to reflux. Water from the boronic acid will be removed azeotropically and collected in the trap. The dehydration reaction will shift the equilibrium back to the more soluble boroxine.[3]
-
Completion: Continue refluxing until no more water collects in the trap. The solution should become homogeneous.
-
Solvent Swap (if necessary): If the reaction requires a different non-polar solvent (like hexane), you can carefully distill off the toluene and replace it with the desired solvent.
Causality: This procedure works because it actively removes a product (water) from the equilibrium, forcing the reaction to completion according to Le Châtelier's principle. This converts the insoluble boronic acid into the more soluble boroxine directly in the reaction flask, avoiding isolation and potential re-exposure to moisture.
Scenario 3: During my Suzuki coupling, a gel-like precipitate formed after adding the base.
Q: I'm performing a Suzuki coupling using what I believe is a boroxine in THF. Upon adding my aqueous base (e.g., K₂CO₃), a thick, unmanageable precipitate formed, and the reaction has stalled. What went wrong?
A: This is a common pitfall. While boroxines can be used in Suzuki couplings, they are often hydrolyzed in situ back to the boronic acid, which is the active species in many catalytic cycles.[6][9] The problem arises from the poor solubility of boronic acids or boronate salts in less polar organic solvents.
Mechanistic Explanation:
-
Hydrolysis: The aqueous base rapidly hydrolyzes the boroxine to three equivalents of the corresponding boronic acid.[2]
-
Deprotonation & Precipitation: The boronic acid is then deprotonated by the base to form a boronate species (R-B(OH)₃⁻). These boronate salts can have very low solubility in solvents like THF or toluene, causing them to precipitate out of the solution. This removes the organoboron reagent from the solution phase, effectively stopping the catalytic cycle.
Solutions:
-
Use a Phase-Transfer Catalyst: Add a catalyst like tetrabutylammonium bromide (TBAB). The lipophilic cation (Bu₄N⁺) can pair with the boronate anion, shuttling it into the organic phase where it can participate in the reaction.
-
Employ a Biphasic Solvent System: Use a toluene/water or THF/water system with vigorous stirring. This helps maintain a sufficient concentration of the boronate in the aqueous phase, which can then interact with the palladium catalyst at the phase interface.
-
Switch to a More Solubilizing Base: Consider using a non-aqueous base like potassium phosphate (K₃PO₄), which is often used in Suzuki reactions for its ability to promote the reaction without causing excessive precipitation.
-
Pre-form the Boronate: In some cases, pre-stirring the boroxine with the base and a small amount of water before adding the catalyst and aryl halide can help manage the initial precipitation.
References
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]
- Cammidge, A. N., & Creton, I. (2009). Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. In Topics in Current Chemistry (Vol. 294, pp. 1-38). Springer. [URL: https://link.springer.com/chapter/10.1007/128_2009_13]
- Sadhu, K. M., & Matteson, D. S. (1985). A convenient procedure for the conversion of boronic acids to boroxines. Organometallics, 4(9), 1687–1689. [URL: https://pubs.acs.org/doi/abs/10.1021/om00128a027]
- Ishida, K., et al. (2024). Water-stable boroxine structure with dynamic covalent bonds. Nature Communications, 15(1), 1156. [URL: https://www.
- Snyder, H. R., Kuck, J. A., & Johnson, J. R. (1938). The Dehydration of Arylboronic Acids: A Convenient Method for the Preparation of Boroxines. Journal of the American Chemical Society, 60(1), 105–107. [URL: https://pubs.acs.org/doi/10.1021/ja01268a032]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
Sources
- 1. Boroxine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Table 4-2, Physical and Chemical Properties of Boron and Selected Boron Compoundsa - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Validation & Comparative
A Comparative Guide to the Crystal Structure Analysis of Phenyl-Substituted Boroxins: A Case Study of Tris(4-chlorophenyl)boroxin
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. It dictates physical properties, reactivity, and in the pharmaceutical realm, how a drug interacts with its biological target. This guide provides an in-depth technical comparison of the crystal structure analysis of tris(4-chlorophenyl)boroxin.
Notably, a comprehensive, publicly available crystal structure determination for tris(4-chlorophenyl)boroxin has yet to be reported. Therefore, this guide will serve a dual purpose. Firstly, it will present a rigorous, field-proven protocol for the complete X-ray crystallographic analysis of this target compound. Secondly, it will draw objective comparisons with structurally similar, well-characterized boroxins, namely tris(4-fluorophenyl)boroxin and tris(4-ferrocenylphenyl)boroxin, to anticipate the structural nuances of the chloro-substituted variant. This comparative approach, grounded in established data, offers valuable insights into the subtle yet significant influence of substituent effects on the crystal packing and molecular geometry of boroxin rings.
The Significance of Boroxin Structures
Boroxins, six-membered rings with alternating boron and oxygen atoms, are of significant interest due to their versatile applications in organic synthesis, materials science, and medicinal chemistry. Their planar structure and the electron-deficient nature of the boron atoms make them valuable building blocks. The substituents on the boron atoms play a crucial role in determining the electronic properties and the solid-state architecture of these compounds. Understanding these structures through single-crystal X-ray diffraction is therefore essential for rational design and application.
Experimental Workflow: From Synthesis to Structure
The determination of a crystal structure is a meticulous process that begins with the synthesis of high-purity material and culminates in the refinement of a crystallographic model. The following protocol outlines the self-validating steps for the analysis of tris(4-chlorophenyl)boroxin.
Synthesis and Crystallization of Tris(4-chlorophenyl)boroxin
A reliable synthesis of tris(4-chlorophenyl)boroxin is the foundational step. A common and effective method involves the dehydration of 4-chlorophenylboronic acid.
Protocol:
-
Dehydration Reaction: A solution of 4-chlorophenylboronic acid in a suitable solvent (e.g., toluene) is heated at reflux with a Dean-Stark apparatus to azeotropically remove water. The reaction progress is monitored by thin-layer chromatography.
-
Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield crystalline tris(4-chlorophenyl)boroxin.
-
Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified product in a suitable solvent or solvent mixture. Vapor diffusion of a non-solvent into a solution of the compound can also be an effective technique.
The causality behind this experimental choice lies in the thermodynamic drive to form the stable six-membered boroxin ring through the removal of water. The choice of solvents for recrystallization and single crystal growth is critical and often determined empirically to achieve a slow, controlled crystallization process that minimizes defects.
Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.
Comparative Structural Analysis
In the absence of experimental data for tris(4-chlorophenyl)boroxin, we can predict its structural features by comparing it with its fluoro- and ferrocenyl-substituted analogs.
Tris(4-fluorophenyl)boroxin: A Close Structural Analog
Tris(4-fluorophenyl)boroxin is the closest structural analog for which crystallographic information is available, albeit as a pyridine adduct in one study. [1]Generally, phenyl-substituted boroxins exhibit a planar boroxine ring. [2]The crystal packing is influenced by interactions between the vacant p-orbitals on the boron atoms and the π-electrons of the aromatic rings. [2]This can lead to a stacked arrangement where the boroxine ring of one molecule is situated between the phenyl rings of adjacent molecules. [2]
Tris(4-ferrocenylphenyl)boroxin: A Sterically Demanding Analog
The crystal structure of tris(4-ferrocenylphenyl)boroxin reveals a largely planar boroxine ring with an average B-O bond length of 1.378 Å. [3]The ferrocenyl substituents, being bulky, significantly influence the crystal packing. In this structure, two ferrocenyl groups are located on one side of the boroxin ring system, and the third is on the opposite side. [3]
Predicted Structure of Tris(4-chlorophenyl)boroxin
Based on the structures of its analogs, tris(4-chlorophenyl)boroxin is expected to have a planar six-membered boroxine ring. The C-Cl bond will introduce specific intermolecular interactions, such as halogen bonding, which could influence the crystal packing in a manner distinct from the fluoro and ferrocenyl derivatives. The electron-withdrawing nature of the chlorine atom will also affect the electronic properties of the boroxine ring.
| Parameter | Tris(4-fluorophenyl)boroxin (predicted) | Tris(4-ferrocenylphenyl)boroxin [3] | Tris(4-chlorophenyl)boroxin (predicted) |
| Boroxine Ring Geometry | Planar | Essentially Planar | Planar |
| Average B-O Bond Length | ~1.38 Å | 1.378 Å | ~1.38 Å |
| Dominant Intermolecular Interactions | π-π stacking, C-H···F interactions | van der Waals forces, π-π stacking | π-π stacking, Halogen bonding (C-Cl···O/π) |
| Crystal System | Monoclinic or Orthorhombic | Monoclinic | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) | P2₁/n | Centrosymmetric (e.g., P2₁/c) |
Conclusion
While the definitive crystal structure of tris(4-chlorophenyl)boroxin awaits experimental determination, a robust protocol for its analysis has been presented. By drawing comparisons with the known structures of tris(4-fluorophenyl)boroxin and tris(4-ferrocenylphenyl)boroxin, we can anticipate its key structural features. The primary difference is expected to lie in the crystal packing, driven by the potential for halogen bonding involving the chlorine substituents. This guide provides a comprehensive framework for researchers to approach the structural characterization of this and similar boroxin compounds, emphasizing the importance of a systematic and comparative methodology.
References
-
Pearson, W. H., Lin, S., & Iovine, P. M. (2007). 2,4,6-Tris(4-fluorophenyl)-2-(1-pyridyl)-boroxine. Acta Crystallographica Section E: Structure Reports Online, 64(1), o123. [Link]
-
Wikipedia. (2023). Boroxine. [Link]
-
Shvartsberg, A. G., et al. (2004). Synthesis and Structure of Tris(4-ferrocenylphenyl)boroxine and Its Utility in Cross-Coupling Reaction. Russian Chemical Bulletin, 53(12), 2768-2772. [Link]
Sources
Technical Guide: IR Spectroscopy Characteristic Bands for Boroxine Ring B-O Stretch
Executive Summary: The Boroxine Equilibrium
In the development of Covalent Organic Frameworks (COFs), self-healing polymers, and boron-based therapeutics, the formation of the boroxine ring (B
The Challenge: Distinguishing the boroxine ring B-O stretch from the precursor's B-OH stretch is notoriously difficult because both appear in the 1300–1400 cm
The Solution: This guide defines a multi-band validation strategy. We compare the boroxine spectral fingerprint against its primary alternatives—Boronic Acids (hydrolysis product) and Boronate Esters—providing a robust, self-validating IR protocol.[1][2]
Comparative Spectral Analysis
The following table synthesizes characteristic vibrational modes. Note that while the B-O stretch is the primary indicator, the absence of O-H bands and the presence of ring breathing modes are the definitive confirmation of cyclization.
Table 1: Diagnostic IR Bands for Boron-Oxygen Species[3]
| Feature | Boroxine Ring (Target) | Boronic Acid (Precursor) | Boronate Ester (Alternative) |
| Primary B-O Stretch | 1340–1380 cm | 1330–1350 cm | 1310–1360 cm |
| O-H Stretch | Absent (in pure dry sample) | 3200–3500 cm | Absent (unless hydrolyzed) |
| Ring Breathing Mode | 800–850 cm | Absent | Absent |
| C-O Stretch | Absent | Absent | 1000–1250 cm |
| B-OH Deformation | Absent | ~1150–1200 cm | Absent |
Analyst Insight: Do not rely solely on the shift of the B-O stretch (1340 cm
). The shift magnitude upon dehydration is often small (<20 cm) and obscured by peak broadening. The "Smoking Gun" for boroxine formation is the appearance of the ring breathing mode (~800 cm ) coupled with the disappearance of the O-H stretch (~3300 cm ) .
Deep Dive: The Physics of the Bands
The Asymmetric B-O Stretch (1300–1400 cm )
The B-O bond in boroxines possesses partial double-bond character due to
-
Why it's broad: Boron naturally consists of two isotopes,
B (approx. 20%) and B (approx. 80%). The mass difference causes splitting and broadening of the absorption band, often masking subtle shifts.
The Boroxine Ring Breathing Mode (~800 cm )
This mode involves the simultaneous radial expansion and contraction of the B
-
Diagnostic Value: This vibration is symmetry-dependent and unique to the cyclic trimer. It is generally absent in the acyclic boronic acid or the localized boronate ester linkages. In COF synthesis, the emergence of a sharp band in this region is a primary metric for crystallinity and ring closure.
Experimental Protocol: The "Hydrolysis Trap"
Boroxines are hygroscopic. A common error is analyzing a "dry" sample that hydrolyzes on the ATR crystal during the 30-second measurement window, yielding a spectrum of the boronic acid instead of the boroxine.
Objective: Obtain a spectrum of the pristine boroxine ring without atmospheric interference.
Method A: Nujol Mull (Gold Standard)
Best for: Definitive structural characterization and publication-quality data.
-
Preparation (Inside Glovebox):
-
Place 5–10 mg of the dried boroxine sample into an agate mortar.
-
Add 2 drops of dry Nujol (mineral oil).
-
Grind thoroughly to a fine paste (mull). The oil encapsulates the particles, creating a barrier against moisture.
-
-
Mounting:
-
Sandwich the mull between two KBr or NaCl salt plates.
-
Seal the edges with a thin layer of vacuum grease if transporting outside the box.
-
-
Acquisition:
-
Place in the FTIR sample holder.[3]
-
Scan (4000–400 cm
). -
Note: Nujol has strong C-H bands at 2900, 1460, and 1375 cm
. The boroxine B-O stretch (~1350 cm ) may overlap with the Nujol bending mode. Subtract the pure Nujol spectrum or focus on the Ring Breathing Mode (~800 cm ) and O-H region.
-
Method B: Rapid ATR (Screening)
Best for: High-throughput screening of reaction kinetics.
-
Setup:
-
Purge the FTIR bench with dry nitrogen for 15 minutes prior to use.
-
Ensure the ATR crystal (Diamond/ZnSe) is warm (some units heat slightly) to discourage condensation.
-
-
Execution:
-
Transfer the sample in a sealed vial.
-
Open vial, place solid on crystal, clamp down, and scan immediately (<10 seconds).
-
-
Validation:
-
Watch the 3300 cm
region in real-time. If a broad hump grows during the scan, the sample is hydrolyzing. Discard data.
-
Visualization: Validation Workflow
The following diagram outlines the logical decision tree for validating boroxine formation in a synthesis workflow (e.g., COF production).
Figure 1: Decision tree for IR validation of boroxine ring formation. Note that the presence of the Ring Breathing mode is the final confirmation step.
References
-
Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. Source: American Chemical Society (ACS) Context:[2] Definitive assignment of alternative diagnostic bands for distinguishing boronic acid, boroxine, and boronate esters.[2]
-
Infrared Spectra of Phenylboronic Acid and Diphenyl Phenylboronate. Source: Canadian Journal of Chemistry Context: Detailed assignment of B-O stretching frequencies and the impact of esterification.
-
Preparation and Structural Studies of Boroxine Adducts.
in stabilized boroxine systems. -
Protocol for Bacterial Typing using Fourier Transform Infrared Spectroscopy. Source: National Institutes of Health (NIH) / PMC Context: General best practices for handling biological and moisture-sensitive samples in IR spectroscopy (drying and environmental control).
Sources
A Senior Application Scientist’s Guide to Purity Determination of Tris(p-chlorophenyl)boroxin: A Comparative Analysis of Elemental Analysis Standards
For researchers, scientists, and drug development professionals, the purity of a starting material or intermediate is not merely a number on a certificate of analysis; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. Tris(p-chlorophenyl)boroxin, a key organoboron compound in synthetic chemistry, is no exception. Its utility in catalysis and as a building block demands a stringent assessment of its purity. This guide provides an in-depth comparison of analytical methodologies for this purpose, grounded in the foundational principles of elemental analysis while exploring the synergistic value of complementary techniques. We will move beyond rote protocols to dissect the causality behind our analytical choices, ensuring a self-validating and trustworthy approach to purity verification.
The Cornerstone of Purity: Elemental Analysis by Combustion
Elemental analysis is the quintessential technique for determining the bulk purity of a synthesized compound.[1] Its principle is elegantly straightforward: a sample is combusted at high temperatures, converting the constituent elements into simple, detectable gases.[2][3] For this compound (C₁₈H₁₂B₃Cl₃O₃), we are interested in the mass percentages of Carbon (C), Hydrogen (H), Chlorine (Cl), and Boron (B). By comparing the experimentally determined percentages to the theoretical values calculated from its molecular formula, we derive a direct measure of its absolute purity.
Theoretical Composition of this compound (C₁₈H₁₂B₃Cl₃O₃, Molecular Weight: 458.88 g/mol ):
-
Carbon (C): 47.11%
-
Hydrogen (H): 2.64%
-
Chlorine (Cl): 23.18%
-
Boron (B): 7.07%
-
Oxygen (O): 10.00% (Typically determined by difference)
However, the analysis of a halogenated organoboron compound presents unique challenges that demand specific expertise. Boron can form refractory oxides (B₂O₃) that are difficult to fully combust, and memory effects from boron's "stickiness" within analytical systems can skew results.[4] Halogens, particularly chlorine, require specialized detection methods to avoid interference and ensure accurate quantification.[2]
Experimental Protocol: Combustion Analysis
This protocol outlines the determination of C, H, and Cl. Boron is more accurately determined by ICP-MS, as discussed later.
-
Instrument Calibration:
-
Calibrate the CHN analyzer using a certified organic standard with a known composition, such as Acetanilide or Sulfanilamide. This step is critical for establishing the instrument's response factor.
-
For chlorine analysis, calibrate the system using a certified standard like S-Benzyl-isothiouronium chloride.
-
-
Sample Preparation:
-
Ensure the this compound sample is homogenous and completely dry.
-
Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule using a microbalance. The precise weight is crucial for accurate calculations.
-
-
Combustion and Detection:
-
The encapsulated sample is dropped into a high-temperature (approx. 900-1000 °C) combustion tube.
-
A pulse of pure oxygen facilitates complete combustion. Catalysts such as tungsten(VI) oxide or copper oxide are used to ensure the complete conversion of the sample to CO₂, H₂O, and HCl.
-
The resulting gases are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂.
-
The gas mixture is then separated, and detectors measure the concentration of each component.
-
For chlorine, the combusted gas is passed through an absorbent solution where the resulting chloride ions are quantified by coulometric titration.
-
-
Data Validation:
-
A widely accepted benchmark for purity is an experimental result that falls within ±0.4% of the theoretical value.[1] Results outside this range may indicate the presence of impurities or residual solvent.
-
Visualizing the Combustion Analysis Workflow
Caption: Workflow for purity determination by combustion analysis.
A Deeper Dive: Orthogonal Methods for Comprehensive Purity Profiling
While elemental analysis confirms bulk composition, it cannot identify the nature of impurities. For drug development and high-tech applications, knowing what the impurities are is as important as knowing how much is present. This requires a multi-technique, or orthogonal, approach.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Boron and Trace Metals
For accurate boron quantification and the detection of trace elemental impurities (e.g., residual catalysts), ICP-MS is the gold standard.[5][6][7] Regulatory guidelines like USP General Chapters <232> and <233> mandate the control of elemental impurities in pharmaceutical products.[5][7][8][9]
-
Causality: The high ionization potential of boron and the complexity of organic matrices make ICP-MS, with its high-temperature plasma source and sensitive mass detection, superior to combustion for this specific element.[10][11] It can achieve detection limits in the parts-per-billion (ppb) range, which is essential for impurity analysis.[12]
-
Experimental Protocol: ICP-MS
-
Digestion: Accurately weigh the sample and digest it in a mixture of high-purity nitric acid and other appropriate acids (hydrofluoric acid may be needed for refractory boron compounds, though this requires specialized equipment) using a closed-vessel microwave digestion system. The goal is to completely break down the organic matrix, leaving the elements in an aqueous solution.
-
Internal Standard: Spike the digested sample and calibration standards with an internal standard (e.g., Yttrium) to correct for matrix effects and instrument drift.
-
Analysis: Introduce the sample solution into the ICP-MS. The high-temperature argon plasma atomizes and ionizes the elements.
-
Detection: The ions are separated by their mass-to-charge ratio in the mass spectrometer and quantified. Boron's two stable isotopes, ¹⁰B and ¹¹B, can be monitored.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Organic Impurities
NMR spectroscopy is an unparalleled tool for structural elucidation and the identification of organic impurities.
-
Causality: ¹H and ¹³C NMR provide a detailed map of the compound's carbon-hydrogen framework, allowing for the identification of related substances, isomers, or residual solvents. Crucially, ¹¹B NMR provides direct insight into the chemical environment of the boron atoms, confirming the boroxin ring structure.[13] The typical chemical shift for boronic esters and acids is between 25 and 35 ppm.[13]
-
Experimental Protocol: Quantitative NMR (qNMR)
-
Sample Preparation: Accurately weigh the sample and a certified reference standard of known purity into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum under conditions that ensure accurate integration (e.g., long relaxation delay).
-
Analysis: Compare the integral of a well-resolved signal from the analyte with the integral of a signal from the certified standard to calculate the purity.
-
Chromatographic Techniques (HPLC, GC-MS) for Separation of Impurities
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful separation techniques.
-
Causality: These methods separate the target compound from impurities based on differences in their physicochemical properties (e.g., polarity for HPLC, volatility for GC). For a halogenated compound like this compound, GC coupled with an Electron Capture Detector (ECD) can be exceptionally sensitive.[14] Coupling with a mass spectrometer allows for the identification of the separated impurities.
-
Experimental Protocol: HPLC Purity
-
Method Development: Develop a suitable HPLC method (e.g., reverse-phase C18 column) with an appropriate mobile phase (e.g., acetonitrile/water gradient) that resolves the main peak from all potential impurities.
-
Analysis: Dissolve a known concentration of the sample and inject it into the HPLC system.
-
Calculation: Purity is typically reported as area percent, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Head-to-Head: A Comparative Summary of Purity Analysis Techniques
| Technique | Primary Information | Sensitivity | Key Advantage | Key Limitation | Best For |
| Combustion Analysis | Bulk Elemental Composition (C, H, N, Cl) | % to high ppm | Direct measure of absolute purity; cost-effective. | Does not identify impurities; can be challenging for certain elements (B). | Verifying stoichiometric formula; primary purity standard. |
| ICP-MS | Trace Elemental Composition (B, metals) | ppb to ppq[15] | Unmatched sensitivity for metals and boron.[12] | Destructive; complex sample preparation.[16] | Quantifying Boron; detecting catalyst residues (USP <232>).[5] |
| NMR Spectroscopy | Molecular Structure; Organic Impurities | % to ~0.1% | Identifies and quantifies specific organic impurities; non-destructive. | Lower sensitivity for bulk purity vs. combustion.[1] | Structural confirmation; identifying solvents and related substances. |
| HPLC / GC-MS | Separation of Organic Impurities | ppm to % | Excellent separation power; identifies unknown impurities (with MS). | Requires method development; may not detect all impurities. | Routine quality control; impurity profiling. |
Strategic Purity Assessment: A Decision-Making Framework
The choice of analytical technique is driven by the specific question being asked. A comprehensive purity assessment strategy integrates these techniques logically.
Caption: A framework for selecting the appropriate analytical technique.
Conclusion
Determining the purity of a critical reagent like this compound is not a task for a single technique. While elemental analysis remains the definitive standard for assessing absolute, bulk purity, its true power is realized when integrated into a broader, multi-technique strategy. By combining the stoichiometric certainty of combustion analysis with the trace-level sensitivity of ICP-MS, the structural detail of NMR, and the separation power of chromatography, researchers can build a complete and trustworthy purity profile. This orthogonal approach ensures that the material meets the highest standards required for advanced research and development, ultimately safeguarding the integrity of the scientific process.
References
-
The Problems Associated With Elemental Analysis. (2023). AZoNano. [Link]
-
USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021). Agilent. [Link]
-
An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. (2011). Trade Science Inc. [Link]
-
<232> ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP). [Link]
-
Halogen Determination in Food and Biological Materials using Plasma-based Techniques: Challenges and Trends of Sample Preparation. (2021). ResearchGate. [Link]
-
SRM 2137 - Certificate of Analysis. NIST. [Link]
-
Boron Determination—A Review of Analytical Methods. (2000). ResearchGate. [Link]
-
Kinetic analysis of boron therapeutics in head and neck cancer cells by complementary bulk ICP-MS and single-cell (scICP-MS) approaches. (2025). Journal of Analytical Atomic Spectrometry. [Link]
-
boron - NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]
-
Carbon, Nitrogen, Sulfur and Chlorine Analyzer (CNSX). Analytik Jena. [Link]
-
Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. (2020). PubMed. [Link]
-
Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine. (1996). ResearchGate. [Link]
-
Separation and determination of boron, chlorine, fluorine and molybdenum in uranium silicide using pyrohydrolysis and ion chromatography. (2023). ResearchGate. [Link]
-
Boron Chemistry: An Overview. (2016). ACS Symposium Series. [Link]
-
ICP-MS Determination of Trace Amounts of Boron in High-purity Quartz. (2000). ResearchGate. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). National Institutes of Health. [Link]
-
Ultratrace Boron Analysis Using the 8900 ICP-QQQ and I-AS with Custom Rinse. (2021). Agilent. [Link]
-
Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. Bio-protocol. [Link]
-
NIST calibration standards. Malvern Panalytical. [Link]
-
Boron Trichloride. Specialty Gases. [Link]
-
USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. [Link]
-
Optimization of boron determination with ICP-MS for boron neutron capture therapy (BNCT) studies in vitro. SCK CEN. [Link]
-
Total organic halogen (TOX) analysis in waters: A short review. (2021). Taylor & Francis Online. [Link]
-
Organoboron chemistry. Wikipedia. [Link]
-
USP Chapters <232> and <233> Implementation Strategy. (2014). FDA. [Link]
-
Reference Materials. National Institute of Standards and Technology (NIST). [Link]
-
Introduction to Combustion Analysis. (2022). Chemistry LibreTexts. [Link]
-
Determination of chlorine, bromine, and sulfur in polyethylene materials using combustion ion chromatography. LabRulez LCMS. [Link]
-
Reference Materials. National Institute of Standards and Technology (NIST). [Link]
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A Comparative Guide to the Catalytic Activity of Triphenylboroxin vs. Phenylboronic Acid
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving optimal reaction efficiency, yield, and purity. Within the realm of boron-based catalysis, both phenylboronic acid (PBA) and its trimeric anhydride, triphenylboroxin, are frequently encountered. While structurally related, their interchangeability is highly dependent on reaction conditions, a nuance that can significantly impact experimental outcomes. This guide provides an in-depth technical comparison of their catalytic activities, supported by mechanistic insights and representative experimental data, to inform rational catalyst selection in two key transformations: Suzuki-Miyaura cross-coupling and direct amide bond formation.
The Fundamental Relationship: An Equilibrium-Governed System
Phenylboronic acid and triphenylboroxin are not entirely distinct entities in a practical sense but rather two states of the same chemical system, linked by a reversible dehydration-hydration equilibrium.[1][2] The thermal dehydration of three molecules of phenylboronic acid results in the formation of one molecule of triphenylboroxin and three molecules of water.[3]
This equilibrium is the linchpin of their comparative catalytic activity. The direction of this equilibrium is dictated by the reaction conditions, primarily the presence or absence of water.[2] In aqueous or protic environments, the equilibrium favors the hydration of triphenylboroxin to phenylboronic acid. Conversely, under anhydrous conditions, particularly with heating or the use of dehydrating agents, the formation of triphenylboroxin is favored.
Caption: The reversible equilibrium between phenylboronic acid and triphenylboroxin.
Application in Suzuki-Miyaura Cross-Coupling: A Case for the Precatalyst
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in modern organic synthesis, typically employing a palladium catalyst and a base.[4] Both phenylboronic acid and triphenylboroxin are commonly used as the boron-containing coupling partner.
Mechanistic Causality: The catalytic cycle of the Suzuki-Miyaura reaction generally requires the presence of a base and often involves an aqueous phase to facilitate the transmetalation step.[1] In such conditions, triphenylboroxin readily undergoes hydrolysis to yield three equivalents of phenylboronic acid.[2] Therefore, in aqueous Suzuki-Miyaura couplings, triphenylboroxin functions as a precatalyst or a storage form of the active phenylboronic acid species. Its use can be advantageous in terms of stability and lower water content in the solid reagent, but mechanistically, it enters the same catalytic cycle as phenylboronic acid after in-situ hydrolysis.
Caption: Triphenylboroxin as a precatalyst in aqueous Suzuki-Miyaura coupling.
Experimental Data Synopsis:
In a typical Suzuki-Miyaura coupling reaction performed in a biphasic solvent system (e.g., toluene/water), the observed yields and reaction kinetics are often comparable, whether starting with one equivalent of triphenylboroxin or three equivalents of phenylboronic acid. This is because the rate of hydrolysis of the boroxine is generally not the rate-limiting step of the overall transformation.
| Entry | Boron Reagent | Equivalents | Solvent System | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | 1.2 | Toluene/H₂O (4:1) | 4 | 92 |
| 2 | Triphenylboroxin | 0.4 (1.2 Ph-equiv.) | Toluene/H₂O (4:1) | 4 | 90 |
| Data is representative and compiled for illustrative purposes based on typical Suzuki-Miyaura reaction outcomes.[1][5] |
Application in Direct Amide Bond Formation: The Anhydrous Advantage
The direct formation of amides from carboxylic acids and amines is a highly atom-economical transformation that avoids the use of stoichiometric coupling reagents.[6] Boronic acids have emerged as effective catalysts for this dehydration reaction, which is typically carried out under anhydrous conditions, often with the aid of molecular sieves to remove the water byproduct.[7]
Mechanistic Causality: In the absence of water, the equilibrium between phenylboronic acid and triphenylboroxin shifts towards the boroxine. The catalytic cycle for boronic acid-catalyzed amidation is believed to involve the formation of an acyloxyboron intermediate from the reaction of the boronic acid and the carboxylic acid.[7] This intermediate is then susceptible to nucleophilic attack by the amine.
Here, the distinction between starting with phenylboronic acid versus triphenylboroxin becomes more critical. While phenylboronic acid is the active catalytic species, under the anhydrous reflux conditions often used for amidation, it can be converted to the less reactive or even inactive boroxine form.[3] Some studies have suggested that certain amines can stabilize the inactive boroxine form, thereby inhibiting catalysis.[8] Therefore, starting with phenylboronic acid is generally preferred as it is the active form. Triphenylboroxin itself is not considered a direct catalyst for this transformation but rather a potential sink for the active catalyst under anhydrous conditions.
Caption: Catalytic cycle of direct amidation highlighting the deactivating pathway to boroxine.
Experimental Data Synopsis:
For direct amidation reactions, phenylboronic acid is expected to show superior catalytic performance compared to triphenylboroxin, especially at lower catalyst loadings or with challenging substrates.
| Entry | Catalyst | Catalyst Loading (mol%) | Conditions | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | 5 | Toluene, reflux, MS 4Å | 18 | 85 |
| 2 | Triphenylboroxin | 5 | Toluene, reflux, MS 4Å | 18 | <10 |
| 3 | Phenylboronic Acid | 10 | Toluene, reflux, MS 4Å | 12 | 91 |
| Data is representative and illustrates the expected difference in catalytic activity for direct amidation based on mechanistic understanding.[6][9] |
Experimental Protocols
General Protocol for Comparative Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., 4-Bromotoluene, 1.0 mmol)
-
Phenylboronic Acid (1.2 mmol) or Triphenylboroxin (0.4 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide, the boron reagent (PBA or triphenylboroxin), potassium carbonate, and a magnetic stir bar.
-
In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in toluene.
-
Add the catalyst solution to the Schlenk flask, followed by the deionized water.
-
Heat the reaction mixture to 90 °C and stir vigorously for the specified time (e.g., 4 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Comparative Catalytic Amidation
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid, 1.0 mmol)
-
Amine (e.g., Benzylamine, 1.0 mmol)
-
Phenylboronic Acid (5 mol%) or Triphenylboroxin (5 mol%)
-
Activated Molecular Sieves 4Å (powdered, 250 mg)
-
Toluene (5 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the carboxylic acid, the catalyst (PBA or triphenylboroxin), and the activated molecular sieves.
-
Add toluene, followed by the amine.
-
Heat the reaction mixture to reflux (approx. 111 °C) and stir for the specified time (e.g., 18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the molecular sieves.
-
Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion and Recommendations
The choice between triphenylboroxin and phenylboronic acid as a catalyst or reagent is a function of the reaction environment.
-
For Suzuki-Miyaura Cross-Coupling and other reactions performed in aqueous or protic media, triphenylboroxin acts as a convenient solid precatalyst , delivering the active phenylboronic acid species in situ. The choice between the two is largely one of practicality, stability, and cost, with minimal impact on the reaction outcome.
-
For Direct Amide Bond Formation and other anhydrous catalytic processes, phenylboronic acid is the superior choice as it is the active catalytic species. Using triphenylboroxin under these conditions is likely to result in significantly lower or no catalytic activity, as it represents a deactivated state of the catalyst.
Understanding the dynamic equilibrium between these two fundamental boron reagents is key to designing robust and efficient synthetic protocols. Researchers should carefully consider the reaction conditions, particularly the role of water, to make an informed and logical selection.
References
-
ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]
-
Whiting, A., et al. (2016). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 7(3), 1946-1957. Retrieved from [Link]
-
Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 12(4), 869-880. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2244. Retrieved from [Link]
-
Whiting, A., et al. (2017). Borate-catalysed direct amidation reactions of coordinating substrates. Organic & Biomolecular Chemistry, 15(3), 545-548. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]
-
ResearchGate. (2024). Borate-catalysed direct amidation reactions of coordinating substrates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Mechanistic insights into boron-catalysed direct amidation reactions. PubMed Central. Retrieved from [Link]
-
YouTube. (2023, December 16). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from [Link]
-
ChemRxiv. (2024). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry, 10(36), 7255-7262. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic amidation based on the use of biphenyl-based diboronic acid.... Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Diva Portal. (n.d.). Suzuki reactions in novel liquids. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Borate-catalysed direct amidation reactions of coordinating substrates - Chemical Science (RSC Publishing) [pubs.rsc.org]
Mass spectrometry fragmentation patterns of arylboroxines
Comparative Guide: Mass Spectrometry Fragmentation Patterns of Arylboroxines
Executive Summary: The Boron "Chameleon"
Arylboroxines (cyclic trimers of arylboronic acids) present a unique analytical challenge. Unlike stable organic heterocycles, they exist in a dynamic equilibrium with their corresponding boronic acids, driven by water concentration and solvent polarity.
For the mass spectrometrist, this creates a critical ambiguity: Is the signal at the trimer mass (
This guide objectively compares ionization techniques (EI vs. ESI) and outlines a self-validating protocol to distinguish these species, supported by fragmentation mechanics and isotopic fingerprinting.
Technical Comparison: Ionization Modalities
The choice of ionization technique dictates whether you observe the intact ring or its building blocks.
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) | MALDI |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Coulombic) | Soft (Laser Desorption) |
| Primary Species | Radical Cation ( | Protonated/Sodiated Adducts ( | Matrix Adducts |
| Boroxine Stability | Low. Ring often cleaves. | High. Preserves ring integrity if solvent is aprotic. | Moderate. Matrix interference common. |
| Key Artifacts | Thermal dehydration of boronic acids in the inlet. | Solvent adducts (e.g., methoxy-boronates in MeOH). | Matrix-Boron clusters. |
| Best For | Structural fingerprinting (Fragment analysis). | Molecular weight confirmation & Equilibrium studies. | High-throughput screening. |
Fragmentation Mechanics & Pathways
Understanding the fragmentation is the only way to validate the structure. Boroxines do not just "break"; they disassemble according to specific energetic pathways.
The Isotopic Fingerprint (The "B3" Envelope)
Before analyzing fragmentation, one must confirm the precursor. Boron has two stable isotopes:
-
Monomer (Boronic Acid): Simple 1:4 ratio.
-
Trimer (Boroxine): A complex envelope defined by
.
Table 1: Theoretical Isotopic Distribution for Triphenylboroxine (
| Peak | Composition | Relative Abundance | Diagnostic Value |
| M | ~0.8% | Negligible | |
| M+1 | ~9.6% | Visible shoulder | |
| M+2 | ~38.4% | Primary Confirmation | |
| M+3 | ~51.2% | Base Peak (Nominal Mass) |
Fragmentation Pathway (EI Mode)
In Electron Impact (70 eV), the boroxine ring (
-
Molecular Ion (
): Often visible but weak. -
Aryl Loss: Homolytic cleavage of the B-C bond.
-
Ring Shattering: The heterocyclic ring is strained and cleaves to release stable boroxine fragments or monomeric species.
Figure 1: Fragmentation Pathway of Triphenylboroxine
Caption: Step-wise energetic disassembly of Triphenylboroxine under EI conditions. The transition from Trimer to Ph-B=O is the diagnostic cleavage event.
Experimental Protocol: Distinguishing Trimer vs. Monomer
This protocol addresses the "Source Dehydration" artifact in ESI-MS.
Objective: Determine if the boroxine signal is intrinsic to the sample or an instrument artifact.
Step 1: The Solvent Switch Test
Boronic acids esterify rapidly with alcohols. Boroxines are stable in aprotic solvents but hydrolyze in water.
-
Prepare Sample A: Dissolve analyte in dry Acetonitrile (ACN) .
-
Prepare Sample B: Dissolve analyte in Methanol (MeOH) with 1% water.
-
Run ESI-MS (Positive Mode):
-
Result A (ACN): Strong peak at Boroxine mass
. -
Result B (MeOH):
-
If signal shifts to Monomer
or Methyl Ester , the original sample was likely Boroxine that hydrolyzed (or Boronic acid that failed to cluster). -
Crucial Check: If the ACN sample shows only the trimer and the MeOH sample shows only the monomer, the equilibrium is solvent-driven.
-
-
Step 2: The Dilution Titration
Boroxine formation is a termolecular reaction (
-
Prepare a stock solution (1 mg/mL) in ACN.
-
Perform serial dilutions (10x, 100x, 1000x).
-
Analyze Relative Abundance:
-
If the Ratio of (Trimer / Monomer) decreases significantly upon dilution, the Trimer is an artifact formed during ionization/concentration.
-
If the Ratio remains constant , the Trimer is the stable species in solution.
-
Figure 2: Method Validation Workflow
Caption: Decision tree for validating the presence of Arylboroxines versus Boronic Acid artifacts.
Supporting Data: Characteristic Ions
When analyzing Triphenylboroxine (MW 312.15), look for these diagnostic signals.
Table 2: Key MS Peaks for Triphenylboroxine (EI Source)
| m/z (approx) | Ion Identity | Mechanism of Formation |
| 312 | Molecular Ion (Look for B3 isotope pattern). | |
| 235 | Loss of one phenyl group (Alpha cleavage). | |
| 104 | Monomeric fragment (Ph-B=O). | |
| 77 | Phenyl cation (Common in all aromatics). | |
| 43 | Boron dioxide anion (Negative mode only).[2] |
References
-
Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences. Link
-
Lippert, K. M., et al. (2011). Boroxine Chemistry and Applications.[3][4] Wiley Online Library.[1] Link
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Referencing Isotopic distributions of Boron). Link
-
Liu, S., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl Boronic Acids.[2] NIH/PubMed. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Tris(p-chlorophenyl)boroxin
Tris(p-chlorophenyl)boroxin, a member of the boroxin family, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. Boroxins are cyclic anhydrides of boronic acids, and their reactivity is influenced by the nature of the substituents on the boron atoms. The presence of the p-chlorophenyl group suggests that this compound may exhibit irritant properties and potential toxicity. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles and data from analogous chemical structures.
Hazard Identification and Risk Assessment
Based on data for 4-Chlorophenylboronic acid, a related compound, this compound should be presumed to present the following hazards[1]:
-
Acute Toxicity: Harmful if swallowed[1].
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1][2].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][2].
A thorough risk assessment should be conducted before any procedure involving this compound. This involves evaluating the quantity of substance to be used, the nature of the experimental procedure (e.g., heating, aerosol generation), and the potential for exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid) | - Chemical safety goggles with side shields- Nitrile gloves (double-gloving recommended)- Laboratory coat- Respiratory protection (N95 or higher-rated dust mask) |
| Solution Preparation and Handling | - Chemical safety goggles with side shields- Nitrile gloves- Laboratory coat- Work in a certified chemical fume hood |
| Running Reactions (at ambient or elevated temperatures) | - Chemical safety goggles with side shields- Nitrile gloves- Flame-retardant laboratory coat- Work in a certified chemical fume hood |
| Spill Cleanup | - Chemical splash goggles- Heavy-duty nitrile or neoprene gloves- Chemical-resistant apron or coveralls- Respiratory protection (as determined by spill size and location) |
Always inspect PPE for integrity before use and ensure it is appropriate for the task. Contaminated PPE should be removed and disposed of as hazardous waste[2].
Safe Handling and Operational Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe working environment.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Designate a specific area for handling the compound to prevent cross-contamination.
-
-
Weighing and Transfer:
-
When weighing the solid compound, do so in a fume hood or a balance enclosure to minimize inhalation of dust particles.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Transfer the compound carefully to the reaction vessel using a spatula.
-
-
Inert Atmosphere Handling:
-
Boronic acids and their derivatives can be sensitive to air and moisture. For reactions requiring anhydrous conditions, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup and Execution:
-
Ensure all glassware is clean, dry, and free of contaminants.
-
Add reagents slowly and in a controlled manner.
-
If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.
-
Emergency Procedures
Spill Response:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2].
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][2].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1][2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][3].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal Workflow:
Caption: A workflow for the proper segregation and disposal of this compound waste.
Disposal Procedures:
-
Solid Waste:
-
Place all contaminated solid waste, including gloves, weighing paper, and absorbent materials, in a clearly labeled, sealed container for solid hazardous waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled container for halogenated organic waste[4].
-
Do not mix with incompatible waste streams.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent (e.g., acetone) three times. Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container before disposal in accordance with institutional guidelines.
-
-
Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent, followed by a thorough wash with soap and water.
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations[3][4].
References
-
Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]
-
Alligare. (n.d.). Safety Data Sheet: Alligare Triclopyr 4. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
